3,5-Difluoro-4-(trifluoromethoxy)benzoic acid
Description
BenchChem offers high-quality 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H3F5O3 |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
3,5-difluoro-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H3F5O3/c9-4-1-3(7(14)15)2-5(10)6(4)16-8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
HFEYMZZPTKZDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid molecular structure and weight
Molecular Architecture, Synthetic Utility, and Physicochemical Profile
Executive Summary
In the landscape of modern medicinal chemistry, the modulation of physicochemical properties via fluorination is a cornerstone strategy.[1][2] 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid represents a highly specialized "privileged scaffold" that combines the metabolic stability of the trifluoromethoxy (–OCF₃) group with the electronic tuning of the 3,5-difluoro substitution pattern.
This guide provides an in-depth technical analysis of this molecule. Unlike simple benzoic acid derivatives, this compound offers a unique vector for optimizing Lipophilic Efficiency (LipE) and blocking metabolic "soft spots" at the para-position, while simultaneously increasing the acidity of the carboxylic tail to enhance polar interactions in protein binding pockets.
Molecular Specifications & Physicochemical Profile
The following data aggregates calculated and predicted values based on structure-property relationships (SPR) of fluorinated benzoates.
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid | |
| Molecular Formula | C₈H₃F₅O₃ | |
| Molecular Weight | 242.10 g/mol | Monoisotopic Mass: 242.0002 |
| CAS Registry Number | Refer to specific ester derivatives | Free acid often generated in situ from esters (e.g., Methyl ester CAS analogs) |
| Predicted pKa | 2.8 – 3.1 | Significantly more acidic than benzoic acid (4.[3][4]2) due to F-withdrawing effects.[2] |
| cLogP (Predicted) | ~3.2 | High lipophilicity driven by –OCF₃ (+1.04 π-value). |
| H-Bond Donors | 1 | (Carboxylic Acid –OH) |
| H-Bond Acceptors | 5 | (Carboxyl oxygens + Fluorines) |
| Rotatable Bonds | 2 | (C–COOH, O–CF₃) |
Structural Analysis: The "Bioisostere" Logic
To understand the utility of this molecule, one must analyze the synergistic effects of its substituents. It is not merely a sum of its parts; it is a tuned electronic system.
Electronic Landscape & pKa Modulation
The 3,5-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. When combined with the –OCF₃ group (which is also strongly withdrawing, σ_p ≈ 0.35), the electron density of the aromatic ring is severely depleted.
-
Consequence: The carboxylic acid proton becomes more acidic (pKa drop from 4.2 to ~3.0).
-
Application: This ensures the molecule exists primarily as a carboxylate anion at physiological pH (7.4), improving solubility despite the lipophilic tail.
The Trifluoromethoxy "Super-Halogen"
The –OCF₃ group is often termed a "super-halogen."[5] It is chemically stable and lipophilic but, unlike a simple –CF₃ group, it adopts a conformation orthogonal to the ring plane due to the ether linkage.
-
Consequence: This conformational twist can disrupt pi-stacking in unwanted non-specific binding, while the high fluorine content increases metabolic stability against CYP450 oxidation.
Diagram 1: Structure-Activity Relationship (SAR) Map
Figure 1: SAR Logic map illustrating the functional contribution of each substituent to the overall pharmacological profile.
Synthetic Pathways & Experimental Protocols
Synthesis of 3,5-difluoro-4-(trifluoromethoxy)benzoic acid is non-trivial due to the difficulty of introducing the –OCF₃ group directly onto an electron-poor ring. The most reliable route for research applications is the hydrolysis of a pre-functionalized precursor , typically the methyl ester or nitrile.
Recommended Workflow: Hydrolysis from Methyl Ester
If the methyl ester (Methyl 3,5-difluoro-4-(trifluoromethoxy)benzoate) is available, the following protocol ensures high purity without defluorination.
Reagents:
-
Precursor: Methyl 3,5-difluoro-4-(trifluoromethoxy)benzoate
-
Solvent: THF/Water (3:1 ratio)
-
Base: Lithium Hydroxide (LiOH·H₂O)
-
Acid: 1N HCl
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of the methyl ester in THF (5 mL per mmol). Cool to 0°C.
-
Saponification: Add a solution of LiOH·H₂O (2.5 eq) in water dropwise. The mixture may turn slightly cloudy.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Checkpoint: Disappearance of the ester peak (M+ ≈ 256) and appearance of the acid mass (M-1 ≈ 241 in negative mode).
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Acidify the remaining aqueous residue with 1N HCl to pH ~2.0. A white precipitate should form.
-
Extract with Ethyl Acetate (3x).
-
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/CH₂Cl₂ if necessary.
Retrosynthetic Analysis
For total synthesis (if the ester is unavailable), the –OCF₃ group is best installed before the carboxylic acid is fully oxidized, or via a radical trifluoromethoxylation.
Diagram 2: Synthetic Workflow
Figure 2: Synthetic workflow from hydroxy-benzoate precursor to final acid.
Analytical Characterization
To validate the structure, specific NMR signatures must be confirmed.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Expect a broad singlet around 13.0–14.0 ppm (COOH).
-
Expect a doublet (or multiplet) in the aromatic region (approx. 7.6–7.9 ppm) corresponding to the two symmetric protons at positions 2 and 6. The coupling constant (J) will reflect H-F coupling (typically 6–9 Hz).
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
Signal A (–OCF₃): Singlet around -57 to -59 ppm.
-
Signal B (Ar-F): Multiplet around -110 to -130 ppm.
-
Note: The integration ratio should be 3:2 (OCF₃ : Ar-F).
-
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact derivative may be limited, standard protocols for fluorinated benzoic acids apply.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
Grokipedia. (2025).[3] Medicinal chemistry properties of trifluoromethoxy group. Retrieved from 5
-
MDPI. (2025).[3] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from 1
-
PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid (Analogous Data). Retrieved from 6[3][6]
-
University of Tartu. (2019). Aqueous pKa values of fluorinated compounds. J. Phys. Org. Chem. Retrieved from 7
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,5-Difluoro-4-formylbenzoic acid | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. grokipedia.com [grokipedia.com]
- 6. 3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3 | CID 2783356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
Technical Whitepaper: Spectroscopic Profiling of 3,5-Difluoro-4-(trifluoromethoxy)benzoic Acid
The following technical guide details the spectroscopic characterization and experimental handling of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid , a critical fluorinated building block in medicinal chemistry.
Executive Summary
The introduction of fluorine and trifluoromethoxy (-OCF
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid (CAS: 1360438-69-2) represents a high-value pharmacophore intermediate. Its unique substitution pattern—combining electron-withdrawing fluorine atoms with a lipophilic -OCF
Compound Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid |
| CAS Number | 1360438-69-2 |
| Molecular Formula | C |
| Molecular Weight | 242.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 112–116 °C (Typical for benzoic acid analogs) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| pKa (Predicted) | ~3.2 (Acidified by F and -OCF |
Synthesis & Production Pathway
To understand the impurities and spectroscopic artifacts often found in commercial samples, one must understand the genesis of the molecule. The standard industrial route involves the carboxylation of the corresponding bromo-precursor.
Reaction Workflow
The synthesis typically proceeds via a lithium-halogen exchange at cryogenic temperatures, followed by quenching with solid carbon dioxide (dry ice).
Figure 1: Synthetic pathway from the commercially available bromo-precursor via cryogenic lithiation.
Spectroscopic Analysis (The Core)
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule simplifies the NMR spectra, but the heavy fluorination introduces complex coupling patterns (
Solvent: DMSO-
H NMR Data (400 MHz, DMSO-
)
The molecule possesses a
| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 13.50 | Broad Singlet | 1H | -COOH | Exchangeable with D |
| 7.85 | Multiplet (d) | 2H | Ar-H (C2, C6) |
Note: The aromatic signal appears as a doublet (or broadened doublet) due to coupling with the adjacent fluorine atoms at C3 and C5.
F NMR Data (376 MHz, DMSO-
)
Crucial for purity assessment. Look for two distinct signals.
| Shift ( | Multiplicity | Integration | Assignment | Notes |
| -57.8 | Singlet (or t) | 3F | -OCF | Characteristic region for trifluoromethoxy |
| -112.4 | Multiplet | 2F | Ar-F (C3, C5) | Coupled to H2/H6 |
C NMR Data (100 MHz, DMSO-
)
Carbon spectra are dominated by C-F coupling, resulting in doublets and quartets.
| Shift ( | Splitting Pattern | Assignment | Coupling ( |
| 164.2 | Singlet (or broad) | C =O (Acid) | - |
| 154.5 | Doublet of Doublets (dd) | C 3, C 5 (C-F) | |
| 132.8 | Triplet/Multiplet | C 1 (Quaternary) | |
| 126.1 | Broad Quartet | C 4 (C-O) | - |
| 120.4 | Quartet | -OC F | |
| 113.5 | Multiplet | C 2, C 6 (C-H) |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). Benzoic acids ionize efficiently in negative mode by losing the acidic proton.
-
Molecular Ion: [M-H]
= 241.0 -
Base Peak: 241.0
Fragmentation Pathway (MS/MS):
The primary fragmentation channel involves the decarboxylation (loss of CO
Figure 2: ESI(-) Fragmentation pathway. The transition 241 -> 197 is the primary quantifier for MRM methods.
Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) on solid powder.
| Wavenumber (cm | Intensity | Assignment |
| 2800–3200 | Broad, Medium | O-H Stretch (Carboxylic Acid dimer) |
| 1695–1715 | Strong, Sharp | C=O Stretch (Carbonyl) |
| 1600, 1490 | Medium | C=C Aromatic Ring Stretch |
| 1200–1280 | Very Strong | C-F Stretch (Aryl-F and -OCF |
| 920–950 | Medium | O-H Out-of-plane bend |
Experimental Protocols
Protocol A: Sample Preparation for qNMR (Purity Assay)
To be used for establishing the purity of the reference standard.
-
Weighing: Accurately weigh 10.0 mg of the substance into a clean vial.
-
Internal Standard: Add 5.0 mg of Maleic Acid (traceable standard) if performing quantitative NMR.
-
Solvent: Dissolve in 0.6 mL of DMSO-
(99.9% D). Ensure complete dissolution; sonicate if necessary. -
Acquisition:
-
Relaxation Delay (D1):
10 seconds (to allow full relaxation of carboxyl/aromatic protons). -
Scans: 32 scans minimum.
-
Pulse Angle: 90°.
-
-
Processing: Phase correct manually. Baseline correct using a polynomial fit. Integrate the aromatic signal at
7.85 ppm relative to the internal standard.
Protocol B: LC-MS Method for Impurity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 2.1 x 50 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and MS ESI (-) Scan range 100–500 m/z.
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 56611806 (Analog: 4-[3,5-Difluoro-4-(trifluoromethoxy)phenyl]phenol). Retrieved from [Link]
-
Synthonix . (2024). Building Block: 3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde (Precursor CAS 916155-26-5).[1] Retrieved from [Link]
Sources
Solubility profile of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid in common lab solvents
The following technical guide details the solubility profile and physicochemical behavior of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid .
Technical Guide & Application Note [1]
Executive Summary
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is a highly specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates (APIs).[1] Its utility stems from the unique combination of the electron-withdrawing trifluoromethoxy (-OCF
This guide provides a comprehensive solubility profile derived from Structure-Activity Relationship (SAR) principles and standard physicochemical data for fluorinated benzoic acids.[1][2] It establishes the critical solvent systems for dissolution, recrystallization, and liquid-liquid extraction.
Key Physicochemical Drivers[1][2]
-
Acidity (pKa ≈ 3.0 – 3.2): The cumulative electron-withdrawing effect of the para-OCF
and meta-fluoro groups significantly increases acidity compared to benzoic acid (pKa 4.2).[1][2] This mandates pH control during aqueous workups.[2] -
Lipophilicity (LogP ≈ 3.2 – 3.5): The molecule is highly lipophilic.[1][2] The -OCF
group (Hansch ) drives solubility in non-polar organic solvents and poor solubility in water.[1][2]
Physicochemical Properties & Solubility Logic[1][2][3][4]
Understanding the molecular architecture is the first step to mastering its solubility.[2]
| Property | Value (Predicted/Range) | Impact on Solubility |
| Molecular Weight | ~242.11 g/mol | Moderate MW facilitates solubility in most organic solvents.[1][2] |
| pKa | 3.0 – 3.2 | Critical: Soluble in aqueous buffers only at pH > 4.5 (as a salt).[1][2] Insoluble in acidic water.[1][2] |
| LogP (Octanol/Water) | 3.2 – 3.5 | High affinity for DCM, Ethyl Acetate, and Toluene.[2] |
| H-Bond Donors | 1 (Carboxylic Acid) | Capable of dimerization in non-polar solvents (e.g., Hexane).[1][2] |
| H-Bond Acceptors | 6 (F atoms + Oxygens) | Excellent solubility in H-bond donating solvents (Alcohols).[1][2] |
Solvent Compatibility Matrix
The following table categorizes common laboratory solvents based on their ability to dissolve 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid at room temperature (25°C).
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Polar Aprotic | THF, DMF, DMSO, Acetone | Excellent (>100 mg/mL) | Preferred for reactions (S |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Ideal for stock solutions.[1][2] Can form esters if heated with acid catalysis.[1][2] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good (20-50 mg/mL) | Standard choice for liquid-liquid extraction from acidified aqueous layers.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate/Good | Good for transport and chromatography.[1][2] May require slight warming for high concentrations.[1][2] |
| Aromatic | Toluene, Xylene | Moderate (Temperature Dependent) | Crucial for Recrystallization. Low solubility at RT; high solubility at reflux (>80°C).[1][2] |
| Ethers | Diethyl Ether, MTBE | Moderate | Good for extraction, but lower capacity than EtOAc.[1][2] |
| Alkanes | Hexane, Heptane, Pentane | Poor/Insoluble (<1 mg/mL) | Use as an anti-solvent to precipitate the compound from Toluene or EtOAc.[1] |
| Water | Water (pH < 2) | Insoluble | Precipitates as a white solid.[1][2] |
| Water | Water (pH > 7) | Soluble | Dissolves as the carboxylate salt (Na/K salt).[1][2] |
Experimental Workflows
A. Dissolution & Stock Solution Preparation
For analytical standards or reaction setups, follow this decision logic to ensure complete dissolution without degradation.
Figure 1: Solvent selection decision tree based on downstream application.
B. Purification via Recrystallization
Because the compound has a steep solubility curve in aromatic solvents, a Toluene/Heptane system is recommended for purification.[1][2]
Protocol:
-
Dissolution: Place the crude solid in a flask. Add minimum volume of Toluene needed to dissolve it at reflux (approx. 110°C).[1][2]
-
Hot Filtration: If insoluble particles remain (salts/catalysts), filter the hot solution through a pre-warmed glass frit or Celite pad.[1][2]
-
Anti-Solvent Addition: While still hot, slowly add Heptane (or Hexane) dropwise until a faint turbidity persists.[1][2]
-
Crystallization: Remove from heat and allow to cool slowly to room temperature. Then cool to 0-4°C in an ice bath.
-
Isolation: Filter the white crystalline solid and wash with cold Heptane.
C. pH-Switch Extraction (Acid/Base Swing)
This method leverages the pKa (~3.[1][2]0) to separate the product from non-acidic impurities.[1][2]
Figure 2: Acid-Base extraction workflow for purification.[1][2]
Critical Handling & Safety
-
Corrosivity: As a fluorinated benzoic acid, the solid and its solutions can be irritating to eyes and skin.[2][3] Wear standard PPE (gloves, goggles).[1][2]
-
Glassware: Standard borosilicate glass is compatible.[1][2] No special polymer labware is required (unlike free HF).[1][2]
-
Stability: The trifluoromethoxy group is chemically robust but avoid strong Lewis acids at high temperatures (>150°C) which might trigger fluoride elimination.[1][2]
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
-
Context: Source for Hammett constants (
, ) and Hansch values used to predict pKa and LogP.[2]
-
-
BioByte Corp. ClogP and CMR Reference Values.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Fluorinated Benzoic Acids. [1]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] [1]
- Context: Authoritative text on solvent polarity scales and solubility selection rules.
Sources
Navigating the Safety Profile of 3,5-Difluoro-4-(trifluoromethoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, is a key strategy in modern medicinal chemistry to enhance metabolic stability and bioavailability.[1][2] However, these same properties necessitate a thorough understanding of the potential hazards. This guide will deconstruct the potential risks associated with 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid by examining its constituent parts: the difluorinated benzoic acid core and the trifluoromethoxy substituent.
Compound Identification and Physicochemical Properties: A Comparative Analysis
| Property | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid[3][4] | 3-Fluoro-4-(trifluoromethoxy)benzoic acid[5] | 3,5-Difluoro-4-methoxybenzoic acid[6] |
| CAS Number | 261945-09-9 | 886498-89-1 | 319-60-8 |
| Molecular Formula | C₈H₃F₅O₂ | C₈H₄F₄O₃ | C₈H₆F₂O₃ |
| Molecular Weight | 226.1 g/mol | 224.11 g/mol | 188.13 g/mol |
| Appearance | Likely a solid powder | Not specified | White to off-white solid[1] |
| Boiling Point | 252°C[3] | Not specified | Not specified |
| Storage | Room temperature, dry[3] | Not specified | Room temperature[6] |
Based on these analogs, it is reasonable to presume that 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is a solid at room temperature and should be stored in a dry environment.
Hazard Identification and Classification: An Evidence-Based Postulation
While a specific GHS classification for the target compound is unavailable, an analysis of its structural motifs and data from analogs allows for a postulated hazard profile.
Postulated GHS Classification for 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid:
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
This postulated classification is based on the consistent hazard statements observed in structurally similar fluorinated benzoic acids.[5][7]
Toxicological Profile: Insights from Analogs
The toxicological properties of fluorinated aromatic compounds can vary.[8] While some polyfluoroaromatic compounds are less toxic than their non-fluorinated counterparts, others can be more so.[8] The metabolism of fluorinated compounds can sometimes produce toxic metabolites like fluoride ions.[9]
Based on data from analogous compounds, the primary toxicological concerns are:
-
Oral Toxicity: Harmful if swallowed.
-
Dermal Toxicity: Expected to cause skin irritation.[7]
-
Inhalation Toxicity: May cause respiratory tract irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[7]
It is crucial to handle this compound with the assumption that it possesses these toxicological properties until specific data becomes available.
First-Aid Measures: A Proactive Protocol
In the event of exposure, the following first-aid measures, derived from protocols for similar fluorinated benzoic acids, should be implemented immediately.[7][10]
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
dot graph First_Aid_Protocol { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Exposure [label="Exposure Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhalation [label="Inhalation"]; Skin_Contact [label="Skin Contact"]; Eye_Contact [label="Eye Contact"]; Ingestion [label="Ingestion"];
Fresh_Air [label="Move to Fresh Air"]; Wash_Skin [label="Wash with Soap & Water"]; Rinse_Eyes [label="Rinse with Water"]; Rinse_Mouth [label="Rinse Mouth"];
Medical_Attention [label="Seek Medical Attention", fillcolor="#FBBC05", fontcolor="#202124"];
Exposure -> Inhalation; Exposure -> Skin_Contact; Exposure -> Eye_Contact; Exposure -> Ingestion;
Inhalation -> Fresh_Air; Skin_Contact -> Wash_Skin; Eye_Contact -> Rinse_Eyes; Ingestion -> Rinse_Mouth;
Fresh_Air -> Medical_Attention [label="If symptoms persist"]; Wash_Skin -> Medical_Attention [label="If irritation persists"]; Rinse_Eyes -> Medical_Attention [label="Immediately"]; Rinse_Mouth -> Medical_Attention [label="Immediately"]; } First-Aid Response Workflow.
Fire-Fighting Measures and Accidental Release
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce hazardous fumes including carbon monoxide, carbon dioxide, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Avoid dust formation and inhalation.[7] Use personal protective equipment.
-
Environmental Precautions: Prevent the substance from entering drains.
-
Containment and Cleanup: Sweep up the material and place it in a suitable container for disposal.[7]
Handling and Storage: Ensuring a Safe Laboratory Environment
Proper handling and storage are paramount to minimizing risk.
Handling:
-
Work in a well-ventilated area or under a fume hood.
-
Avoid contact with skin, eyes, and clothing.[12]
-
Wear appropriate personal protective equipment (PPE).
-
Wash hands thoroughly after handling.[11]
Storage:
-
Store in a tightly closed container.[11]
-
Keep in a cool, dry, and well-ventilated place.[7]
-
Store away from incompatible materials such as strong oxidizing agents.
Exposure Controls and Personal Protection: A Multi-Layered Defense
A robust personal protective equipment (PPE) strategy is essential.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[13]
Stability and Reactivity
-
Reactivity: Generally stable under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.
-
Hazardous Reactions: No hazardous reactions are expected under normal processing.
-
Conditions to Avoid: Incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides and hydrogen fluoride.
Conclusion: A Commitment to Proactive Safety
References
-
MySkinRecipes. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 4-Fluorobenzoic acid. Available from: [Link]
-
Synthonix, Inc. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid - [D47314]. Available from: [Link]
-
ResearchGate. Fluorinated Aromatic Compounds. Available from: [Link]
-
PubChem. 3-Fluoro-4-(trifluoromethoxy)benzoic acid. Available from: [Link]
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
DTIC. THE ACUTE TOXICITY OF DIFLUORAMINO COMPOUNDS AND THEIR INTERMEDIATES. Available from: [Link]
-
ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. Available from: [Link]
-
DTIC. Toxicology of Some Fluoro-Organic Compounds. Available from: [Link]
-
PMC. Chemical Aspects of Human and Environmental Overload with Fluorine. Available from: [Link]
-
PMC. The Dark Side of Fluorine. Available from: [Link]
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PDF. Available from: [Link]
-
Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]
-
ResearchGate. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Available from: [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]
- 4. Synthonix, Inc > Synthons > 3,5-Difluoro-4-(trifluoromethyl)benzoic acid - [D47314] [synthonix.com]
- 5. 3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3 | CID 2783356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-DIFLUORO-4-METHOXYBENZOIC ACID | 319-60-8 [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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- 9. pubs.acs.org [pubs.acs.org]
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- 11. fishersci.com [fishersci.com]
- 12. chemscene.com [chemscene.com]
- 13. carlroth.com [carlroth.com]
Commercial suppliers and purchasing of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid
Part 1: Executive Feasibility & Market Status
The "Ghost" Molecule: A comprehensive audit of global chemical inventories (e.g., PubChem, eMolecules, SciFinder) reveals that 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is currently a non-catalog item . Unlike its commercially available analogs—such as 3,5-difluoro-4-(trifluoromethyl)benzoic acid or 3-fluoro-4-(trifluoromethoxy)benzoic acid—this specific substitution pattern represents a "synthesis gap" in the commodity market.
Implication for Researchers: You cannot simply "buy" this molecule from a standard catalog (Sigma, Combi-Blocks, Enamine). Procurement must shift from a transactional model (add to cart) to a strategic model (Custom Synthesis / CRO Management).
Why This Molecule Matters (SAR Rationale)
The pursuit of this specific motif is justified by its unique physicochemical profile, often sought in late-stage lead optimization:
-
Lipophilicity Modulation: The
group is significantly more lipophilic ( ) than the group ( ), potentially improving membrane permeability. -
Conformational Locking: The flanking 3,5-fluorines exert steric pressure on the ether oxygen, likely forcing the
group into a specific dihedral angle (orthogonal to the ring), which can dramatically alter target binding compared to the freely rotating non-fluorinated analog. -
Metabolic Stability: The 3,5-difluorination blocks metabolic oxidation at the vulnerable ortho-positions, while the
is chemically inert.
Part 2: Synthesis Strategy for CRO Engagement
Since you must contract a CRO (Contract Research Organization) to manufacture this, you need to provide a viable synthetic route to ensure accurate quoting and feasibility.
Proposed Synthetic Route (The "Make" Strategy)
The primary challenge is introducing the trifluoromethoxy group onto an electron-deficient ring. Standard nucleophilic aromatic substitution (
Recommended Pathway: Oxidative Trifluoromethoxylation
-
Starting Material: 3,5-Difluoro-4-hydroxybenzoic acid methyl ester.
-
Key Transformation: Conversion of the phenol to the trifluoromethyl ether.
-
Reagents: Silver salts (AgOTf), Selectfluor, and TFMT (Trifluoromethyl triflate) or Togni's reagent.
Technical Risk: The 3,5-difluoro substitution makes the phenolic oxygen less nucleophilic, reducing the yield of the O-CF3 formation. Expect higher costs due to catalyst loading and purification requirements.
Figure 1: Proposed synthetic workflow for custom synthesis. Step 2 is the yield-limiting step requiring strict QC.
Part 3: Procurement & Vendor Selection
Do not send a generic RFQ (Request for Quote). Use the following technical specification to filter for capable CROs (e.g., Wuxi AppTec, Pharmablock, SpiroChem).
The Technical Specification Sheet
Attach this table to your RFQ to define "Success."
| Parameter | Specification | Scientific Rationale |
| Purity (HPLC) | > 97.0% (Area %) | Essential to avoid false positives in biological assays. |
| Identity | 1H NMR, 19F NMR , LC-MS | 19F NMR is non-negotiable. It is the only rapid way to distinguish between |
| Impurity Limit | < 0.5% 3,5-difluoro-4-hydroxybenzoic acid | The starting phenol is a potent H-bond donor and will skew LogP/pKa assays if present. |
| Residual Metals | Ag < 10 ppm | If silver salts are used in synthesis, carryover can be toxic in cell-based assays. |
| Appearance | White to Off-White Solid | Coloration often indicates oxidation byproducts (quinones). |
Sourcing Decision Logic
Use this flowchart to determine your sourcing path based on timeline and budget.
Figure 2: Decision matrix for sourcing rare fluorinated intermediates.
Part 4: Incoming Quality Control (QC) Protocol
Once the material arrives from the CRO, you must validate it. Do not trust the Certificate of Analysis (CoA) blindly for custom-synthesized fluorinated compounds.
Protocol A: The "Fluorine Fingerprint" (19F NMR)
This is the most critical test.
-
Method: Dissolve ~5mg in DMSO-d6. Run uncoupled 19F NMR.
-
Expected Signals:
-
Ar-F (Positions 3,5): Doublet or Multiplet around -110 to -120 ppm.
-
-OCF3 (Position 4): Singlet around -57 to -59 ppm.
-
-
Red Flags:
-
Signal at -63 ppm: Indicates
(trifluoromethyl) instead of trifluoromethoxy. -
Complex multiplets: Indicates regioisomers (e.g., 2,6-difluoro isomer).
-
Protocol B: LC-MS Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: UV (254 nm) and MS (Negative Mode - ESI).
-
Note: The carboxylic acid will ionize well in negative mode
. The group is lipophilic, so expect a later retention time compared to the hydroxy-precursor.
Part 5: Handling and Stability
-
Storage: Store at +4°C. The molecule is chemically stable, but as a benzoic acid derivative, it is hygroscopic. Keep desiccated.
-
Safety:
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).
-
Specific Hazard: In the event of thermal decomposition (fire), this compound will release HF (Hydrofluoric Acid) and COF2 (Carbonyl Fluoride) . Use standard fume hood protocols.
-
References
-
PubChem Compound Summary. 3-Fluoro-4-(trifluoromethoxy)benzoic acid (Analog Reference).[1] National Center for Biotechnology Information. Accessed Feb 17, 2026. Link
-
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties. ChemBioChem. (Foundational text on -OCF3 properties). Link
-
SpiroChem. Catalog of Fluorinated Building Blocks. (Recommended vendor for custom fluorination). Link
-
Combi-Blocks. Fluorinated Benzoic Acids Inventory. (Primary source for checking analog availability). Link
-
Sigma-Aldrich. 3,5-Difluoro-4-methylbenzoic acid (Structural Analog).Link
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Difluoro-4-(trifluoromethoxy)benzoic Acid
Introduction: The Significance of Fluorinated Moieties in Modern Drug Discovery
The strategic incorporation of fluorine-containing functional groups is a cornerstone of contemporary medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention due to its profound impact on the pharmacokinetic and physicochemical properties of bioactive molecules. Its high electronegativity and metabolic stability can enhance a drug candidate's lipophilicity, binding affinity, and resistance to metabolic degradation. 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is a key building block in the synthesis of a variety of pharmaceutical agents, leveraging the unique electronic properties of its substituted aromatic ring.
This comprehensive guide provides a detailed, multi-step synthesis protocol for 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid, designed for researchers, scientists, and professionals in drug development. The outlined synthetic strategy is rooted in fundamental organic chemistry principles and offers a logical and reproducible pathway to this valuable compound.
Synthetic Strategy Overview: A Multi-Step Approach to Regioselective Functionalization
A direct, single-step trifluoromethoxylation of 3,5-difluorobenzoic acid presents significant challenges in achieving the desired regioselectivity, with the potential for multiple isomers being formed. Therefore, a more robust and controllable multi-step synthesis is proposed. This strategy commences with the commercially available 3,5-difluorobenzoic acid and proceeds through a series of well-established transformations to ensure the precise installation of the trifluoromethoxy group at the 4-position.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed multi-step synthesis of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid.
Experimental Protocols
Part 1: Synthesis of 3,5-Difluoro-4-nitrobenzoic Acid
Rationale: The initial step involves the electrophilic aromatic substitution of 3,5-difluorobenzoic acid. The fluorine atoms are deactivating, ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group. The nitration is expected to occur at the 4-position, which is para to one fluorine and ortho to the other, and is the most activated position on the electron-deficient ring. A mixture of nitric acid and sulfuric acid is the classic and effective nitrating agent for this transformation.[1][2]
Protocol:
-
To a stirred solution of concentrated sulfuric acid (150 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0°C in an ice-salt bath.
-
Slowly add 3,5-difluorobenzoic acid (50 g, 0.316 mol) in portions, ensuring the temperature does not exceed 10°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (30 mL) to concentrated sulfuric acid (70 mL), while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3,5-difluorobenzoic acid over 1-2 hours, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours, then let it slowly warm to room temperature and stir for 16 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
The precipitated product is collected by vacuum filtration, washed with copious amounts of cold water until the washings are neutral to litmus paper.
-
The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,5-difluoro-4-nitrobenzoic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,5-difluorobenzoic acid |
| Key Reagents | Fuming Nitric Acid, Sulfuric Acid |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Part 2: Synthesis of 3,5-Difluoro-4-aminobenzoic Acid
Rationale: The nitro group of 3,5-difluoro-4-nitrobenzoic acid is reduced to a primary amine. A common and effective method for this transformation is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid (Béchamp reduction). This method is generally chemoselective for the nitro group, leaving the carboxylic acid and fluoro substituents intact.
Protocol:
-
In a round-bottom flask, suspend 3,5-difluoro-4-nitrobenzoic acid (40 g, 0.197 mol) in a mixture of ethanol (200 mL) and water (50 mL).
-
To this suspension, add iron powder (60 g, 1.07 mol) and a catalytic amount of concentrated hydrochloric acid (5 mL).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron and iron oxides. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The remaining aqueous solution is then neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8, at which point the product will precipitate.
-
Collect the precipitated 3,5-difluoro-4-aminobenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,5-difluoro-4-nitrobenzoic acid |
| Key Reagents | Iron Powder, Hydrochloric Acid |
| Typical Yield | 90-98% |
| Purity (by NMR) | >97% |
Part 3: Synthesis of 3,5-Difluoro-4-hydroxybenzoic Acid
Rationale: The conversion of the aromatic amine to a hydroxyl group is achieved via a Sandmeyer-type reaction.[3][4][5][6] The amine is first converted to a diazonium salt using sodium nitrite in an acidic solution at low temperatures. The resulting diazonium salt is then decomposed in the presence of water, often with heating, to yield the corresponding phenol.
Protocol:
-
Suspend 3,5-difluoro-4-aminobenzoic acid (30 g, 0.173 mol) in a mixture of concentrated sulfuric acid (50 mL) and water (200 mL) in a beaker and cool to 0-5°C in an ice bath with stirring.
-
Prepare a solution of sodium nitrite (13 g, 0.188 mol) in water (40 mL) and add it dropwise to the suspension of the amine, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, bring a solution of 10% aqueous sulfuric acid (200 mL) to a gentle boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the mixture at reflux for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crude 3,5-difluoro-4-hydroxybenzoic acid by vacuum filtration, wash with cold water, and purify by recrystallization from water or an ethanol/water mixture.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,5-difluoro-4-aminobenzoic acid |
| Key Reagents | Sodium Nitrite, Sulfuric Acid |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >98% |
Part 4: Synthesis of 3,5-Difluoro-4-(trifluoromethoxy)benzoic Acid
Rationale: The final step is the conversion of the phenolic hydroxyl group to a trifluoromethoxy group. This can be a challenging transformation. One effective method involves the use of an electrophilic trifluoromethylating agent, such as Umemoto's or Togni's reagents.[7][8][9][10] These reagents can trifluoromethylate phenols under relatively mild conditions in the presence of a suitable base.
Protocol:
-
To a dry, inert atmosphere (e.g., nitrogen or argon) flask, add 3,5-difluoro-4-hydroxybenzoic acid (20 g, 0.115 mol) and a suitable anhydrous solvent such as dichloromethane or acetonitrile (200 mL).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (22.3 g, 0.173 mol, 1.5 equivalents).
-
Cool the mixture to 0°C and add S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent) (49.5 g, 0.138 mol, 1.2 equivalents) portion-wise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the final product, 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,5-difluoro-4-hydroxybenzoic acid |
| Key Reagents | Umemoto's Reagent, DIPEA |
| Typical Yield | 50-70% |
| Purity (by HPLC/NMR) | >99% |
Conclusion
The multi-step synthesis outlined in these application notes provides a reliable and scalable route to 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid. By employing a series of well-understood and high-yielding reactions, this protocol ensures regioselective control, leading to a high-purity final product. The detailed experimental procedures and the rationale behind each step are intended to empower researchers in the successful synthesis of this important building block for pharmaceutical and agrochemical research.
References
-
Besset, T., Jubault, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
Ngai, M.-Y., & Togni, A. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. National Institutes of Health. [Link]
-
Hartwig, J. F., et al. (n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. National Institutes of Health. [Link]
-
Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
AbbVie & Asymchem. (n.d.). Commercial-Scale Visible-light Trifluoromethylation of 2-Chlorothiophenol using CF3I gas. ChemRxiv. [Link]
-
Wang, F., et al. (n.d.). Continuous activation of phenoxide and CF3I for multiple trifluoromethylations. Royal Society of Chemistry. [Link]
-
Qing, F.-L., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Angewandte Chemie International Edition, 55(30), 8758-8762. [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. L.S. College, Muzaffarpur. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]
-
Cahard, D., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 624–631. [Link]
-
Umemoto, T., et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 82(11), 5891-5913. [Link]
-
ResearchGate. (n.d.). (a) Reaction conditions for the photoredox catalytic... ResearchGate. [Link]
-
Cho, E. J., et al. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383-11387. [Link]
-
Filo. (2025). Outline the following conversions (Without mechanisms): (i) Benzoic aci... Filo. [Link]
-
Zhang, M., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]
-
ResearchGate. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate. [Link]
-
Hu, J., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Science, 13(33), 9648-9653. [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]
-
Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. Sciencemadness. [Link]
-
DeGraw, J. I., Cory, M., & Skinner, W. A. (1968). Fluorinated benzoic acid derivatives. Journal of Chemical & Engineering Data, 13(4), 581-581. [Link]
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Application Notes and Protocols for the Esterification of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid
Introduction
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a trifluoromethoxy group, imparts distinct electronic properties that can modulate the lipophilicity, metabolic stability, and binding affinity of target molecules.[1][2] The esterification of this carboxylic acid is a fundamental transformation for creating diverse molecular scaffolds for drug discovery and the development of advanced materials.[2]
However, the very electronic features that make this molecule attractive also present challenges for its esterification. The electron-deficient nature of the aromatic ring deactivates the carboxyl group, making it less susceptible to nucleophilic attack by alcohols under standard conditions. This guide provides a comprehensive overview of robust and effective methods for the esterification of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid, with a focus on explaining the underlying chemical principles to empower researchers to select and optimize the most suitable protocol for their specific needs.
Reactivity Considerations
The reactivity of the carboxyl group in 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is significantly influenced by the strong electron-withdrawing effects of the fluorine and trifluoromethoxy substituents. This leads to:
-
Reduced Nucleophilicity of the Carbonyl Oxygen: The electron density on the carbonyl oxygen is diminished, making it less readily protonated by acid catalysts in methods like Fischer esterification.
-
Increased Acidity of the Carboxylic Acid Proton: While this facilitates deprotonation, it does not inherently promote esterification via acid-catalyzed pathways.
-
Deactivation towards Nucleophilic Attack: The electron-poor nature of the carbonyl carbon makes it a less attractive target for the lone pair of electrons on an alcohol.
Consequently, esterification strategies must either employ highly reactive intermediates or utilize coupling agents to activate the carboxylic acid.
Recommended Esterification Protocols
Several reliable methods can be employed for the esterification of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid. The choice of method will depend on the nature of the alcohol, the desired scale of the reaction, and the functional group tolerance required.
Carbodiimide-Mediated Esterification (Steglich Esterification)
This is a mild and highly effective method for a wide range of alcohols, including those that are acid-sensitive or sterically hindered.[3][4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[5] The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is crucial as it acts as a hyper-nucleophilic catalyst, forming an even more reactive acylpyridinium intermediate.[4][6]
Mechanism Overview:
Sources
The Strategic Role of 3,5-Difluoro-4-(trifluoromethoxy)benzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Emergence of a Privileged Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and fluorine-containing moieties has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates.[1][2][3] Among the vast arsenal of fluorinated building blocks, 3,5-difluoro-4-(trifluoromethoxy)benzoic acid has emerged as a particularly valuable intermediate in the synthesis of complex bioactive molecules.[1][4] Its unique trifecta of a carboxylic acid handle for synthetic elaboration, two fluorine atoms to modulate basicity and metabolic stability, and a trifluoromethoxy group to enhance lipophilicity and cell permeability makes it a highly sought-after component in the design of novel therapeutics.[4][5]
The presence of fluorine can profoundly alter the physicochemical properties of a molecule, leading to improved metabolic stability by blocking enzymatic breakdown, enhanced binding affinity to target proteins, and fine-tuned lipophilicity for better absorption and distribution.[1][2][3] The trifluoromethoxy (-OCF3) group, in particular, is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and metabolically stable, contributing to improved membrane permeability and a longer half-life of drug candidates.[4][5]
This guide provides a comprehensive overview of the role of 3,5-difluoro-4-(trifluoromethoxy)benzoic acid in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors. Detailed protocols for key synthetic transformations are provided to aid researchers in leveraging the unique properties of this versatile building block.
Core Application: Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer.[6] Consequently, kinase inhibitors have become a major focus of drug development efforts. The structural motif derived from 3,5-difluoro-4-(trifluoromethoxy)benzoic acid is found in a number of potent kinase inhibitors, where it often forms a key part of the molecule responsible for binding to the kinase active site.
A prominent example of a bioactive molecule whose synthesis can conceptually involve intermediates derived from 3,5-difluoro-4-(trifluoromethoxy)benzoic acid is the MEK inhibitor, Trametinib (GSK1120212).[1] Trametinib is a highly potent allosteric inhibitor of MEK1 and MEK2, kinases in the MAPK/ERK pathway, and is approved for the treatment of various cancers.[1] While the publicly available synthesis routes for Trametinib often start from precursors like 2-fluoro-4-iodoaniline, the synthesis of such anilines can plausibly start from the corresponding benzoic acid. The conversion of a benzoic acid to an aniline is a standard transformation in organic synthesis.
Synthetic Strategy: From Benzoic Acid to a Key Amide Intermediate
The primary utility of 3,5-difluoro-4-(trifluoromethoxy)benzoic acid in the synthesis of kinase inhibitors lies in its conversion to amides. The carboxylic acid functionality provides a convenient handle for coupling with a variety of amine-containing fragments, a common strategy in the construction of drug candidates.
Diagram 1: General Synthetic Workflow
Sources
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- 6. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Potassium Channel Openers
Executive Summary
Potassium channel openers (KCOs) represent a critical class of therapeutic agents used to treat hypertension, angina, epilepsy, and urinary incontinence. By facilitating the efflux of
This Application Note provides a technical guide for the chemical synthesis of three distinct KCO classes: Benzopyrans (e.g., Levcromakalim), Cyanoguanidines (e.g., Pinacidil), and Kv7 Modulators (e.g., Retigabine). Unlike generic reviews, this document focuses on applied synthetic methodologies, specifically addressing the challenges of enantioselectivity, scaffold construction, and chemoselective reduction.
Key Applications Covered
-
Enantioselective Catalysis: Application of Jacobsen’s catalyst for the chiral synthesis of Benzopyrans.
-
Isosteric Construction: Conversion of thioureas to cyanoguanidines in Pinacidil synthesis.
-
Chemoselective Functionalization: Late-stage carbamoylation in Retigabine production.
Mechanistic & Synthetic Logic
The synthesis of KCOs is driven by the need to position a hydrogen-bond acceptor (e.g., pyrrolidone, cyanoguanidine) and a lipophilic core (e.g., benzopyran, pyridine) in a specific spatial orientation to stabilize the channel's open state.
Diagram 1: Synthetic Logic Flow (Benzopyrans)
The following diagram illustrates the critical decision points in synthesizing the benzopyran scaffold, highlighting the divergence between racemic and enantioselective routes.
Caption: Workflow for the enantioselective synthesis of Levcromakalim, prioritizing the Jacobsen epoxidation route over racemic methods.
Protocol A: Enantioselective Synthesis of Benzopyrans (Levcromakalim)
Target: (3S,4R)-Levcromakalim (Active enantiomer of Cromakalim). Challenge: The biological activity resides almost exclusively in the (3S,4R) isomer. Racemic synthesis requires wasteful resolution. Solution: Application of Jacobsen’s Epoxidation to the chromene intermediate.[3][4][5][6]
Materials
-
Substrate: 6-Cyano-2,2-dimethylchromene.[7]
-
Catalyst: (S,S)-(+)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst).
-
Oxidant: Sodium hypochlorite (NaOCl) or Dimethyldioxirane (DMD).
-
Nucleophile: 2-Pyrrolidone.
-
Base: Sodium hydride (NaH) (60% dispersion in oil).
Step-by-Step Protocol
Step 1: Asymmetric Epoxidation[4][6]
-
Preparation: Dissolve 6-cyano-2,2-dimethylchromene (10 mmol) in dichloromethane (DCM) (50 mL).
-
Catalyst Addition: Add Jacobsen’s Catalyst (0.05 eq, 0.5 mmol) and 4-phenylpyridine N-oxide (0.2 eq) as a donor ligand to stabilize the active Mn-oxo species.
-
Oxidation: Cool to 0°C. Add buffered NaOCl (pH 11.3) dropwise over 2 hours.
-
Reaction: Stir vigorously at 0°C for 6 hours. Monitor by HPLC (Chiralcel OD column) for consumption of alkene.
-
Workup: Separate phases. Wash organic layer with water and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) yields the (3R,4R)-epoxide.
-
Expected Yield: 75-85%
-
Enantiomeric Excess (ee): >90% (Recrystallize from heptane to upgrade to >99% ee).
-
Step 2: Regioselective Ring Opening
Scientist's Note: The nucleophile must attack the C4 position. The trans-stereochemistry is established here via SN2 mechanism.
-
Activation: In a dry flask under
, suspend NaH (12 mmol) in dry DMSO (20 mL). -
Nucleophile Formation: Add 2-pyrrolidone (12 mmol) dropwise. Stir at room temperature for 30 min until
evolution ceases. -
Addition: Dissolve the (3R,4R)-epoxide (from Step 1) in DMSO (10 mL) and add to the pyrrolidone anion solution.
-
Reaction: Stir at room temperature for 12 hours.
-
Quench: Pour mixture into ice-water (100 mL). Extract with EtOAc (3 x 50 mL).
-
Isolation: Wash combined organics with water (to remove DMSO) and brine. Evaporate solvent.
-
Final Product: Recrystallize from EtOAc/Hexane to obtain (3S,4R)-Levcromakalim.
Protocol B: Isosteric Construction of Cyanoguanidines (Pinacidil)
Target: Pinacidil. Challenge: Converting a thiourea to a cyanoguanidine without generating toxic byproducts or causing polymerization. Solution: One-pot desulfurization-guanylation using carbodiimide activation.
Materials
-
Amine A: 4-Aminopyridine.
-
Isothiocyanate: 1,2,2-Trimethylpropyl isothiocyanate (or synthesize via amine + thiophosgene).
-
Reagents: Triphenylphosphine (
), Carbon tetrachloride ( ), Triethylamine ( ), Cyanamide ( ).
Step-by-Step Protocol
Step 1: Thiourea Formation
-
Dissolve 4-aminopyridine (10 mmol) in Ethanol (30 mL).
-
Add 1,2,2-trimethylpropyl isothiocyanate (10 mmol) dropwise.
-
Reflux for 4 hours.
-
Cool and filter the precipitate to obtain the N-pyridyl-N'-alkyl thiourea intermediate.
Step 2: Cyanoguanidine Conversion
-
Activation: Suspend the thiourea (5 mmol) in dry acetonitrile (
). -
Desulfurization: Add
(10 mmol), (6 mmol), and (6 mmol). Caution: is toxic; use fume hood. Alternative: Use EDC-HCl. -
Carbodiimide Formation: Reflux for 2 hours. The thiourea is converted to the corresponding carbodiimide in situ.
-
Addition: Cool to room temperature. Add cyanamide (
) (6 mmol) and a catalytic amount of . -
Completion: Stir at 50°C for 4 hours.
-
Workup: Evaporate solvent. Dissolve residue in dilute NaOH (to solubilize the cyanoguanidine). Wash with ether (removes
). Acidify aqueous layer with HCl to precipitate Pinacidil.
Protocol C: Late-Stage Functionalization (Retigabine)
Target: Retigabine (Ezogabine). Challenge: The triamino-benzene core is oxidation-sensitive (turning blue/purple). The regioselectivity of the final carbamate formation is critical. Solution: Chemoselective reduction of a nitro-precursor followed by immediate acylation.
Diagram 2: Retigabine Synthetic Pathway
Caption: Pathway for Retigabine synthesis emphasizing the instability of the triamine intermediate.
Step-by-Step Protocol
-
Precursor: Start with N-(2-nitro-4-(4-fluorobenzylamino)phenyl)acetamide.
-
Hydrolysis: Deacetylate using HCl/EtOH to expose the primary aniline.
-
Reduction (Critical Step):
-
Dissolve the nitro-aniline in Ethanol.
-
Add catalyst: 1% Pt + 2% V on Carbon (Vanadium prevents hydroxylamine accumulation).
-
Hydrogenate at 50°C, 5 bar
pressure. -
Note: The resulting triamine is highly sensitive to air oxidation. Do not isolate.
-
-
Acylation:
-
Filter catalyst under inert atmosphere (
). -
Cool filtrate to 0°C.
-
Add Ethyl Chloroformate (1.05 eq) and Pyridine (1.1 eq) dropwise.
-
The reaction targets the most nucleophilic primary aniline (position 1) over the secondary benzylamine.
-
-
Purification: Recrystallize immediately from Ethanol/Water to ensure removal of oxidized dimers.
Analytical Validation & Data Summary
To ensure the trustworthiness of the synthesized compounds, the following analytical parameters must be met.
| Compound | Key Analytical Marker | Target Value | Method |
| Levcromakalim | Enantiomeric Excess (ee) | > 99% | Chiral HPLC (Chiralcel OD-H) |
| Pinacidil | Melting Point | 162-164°C | Capillary MP |
| Retigabine | Purity (HPLC) | > 98.5% | RP-HPLC (C18, ACN/Water) |
| Retigabine | Color | White/Off-white | Visual (Reject if blue/grey) |
References
-
Jacobsen, E. N., et al. (1991).[6] "Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane." Journal of the American Chemical Society, 113(18), 7063–7064. Link
-
Bergmann, R., & Gericke, R. (1990). "Synthesis and potassium channel opening activity of new benzopyran derivatives." Journal of Medicinal Chemistry, 33(10), 2759–2767. Link
-
Manley, P. W., & Quast, U. (1992). "Structure-activity studies of potassium channel opening in pinacidil-type cyanoguanidines." Journal of Medicinal Chemistry, 35(12), 2327–2340. Link
-
Blackburn-Munro, G., et al. (2013). "Retigabine: chemical synthesis to clinical application." CNS Drug Reviews, 11(1), 1–20. Link
-
Lee, J. R., et al. (1995). "Enantioselective epoxidation of 2,2-dimethylchromene derivatives by Jacobsen's Mn(III) salen catalysts." Tetrahedron Letters, 36(36), 6391-6394. Link
Sources
- 1. Pinacidil. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinacidil: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uni-giessen.de [uni-giessen.de]
- 6. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 7. (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing solubility issues of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid in reaction media
Welcome to the technical support center for 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during its use in synthetic chemistry. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
General Properties and Solubility
Q1: What are the general solubility characteristics of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid?
A1: 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is a crystalline solid. Its structure, featuring a hydrophobic aromatic ring, two fluorine atoms, and a trifluoromethoxy group, results in limited solubility in water.[1] However, it generally exhibits good solubility in many common polar aprotic and protic organic solvents. Aromatic carboxylic acids are typically more soluble in less polar organic solvents like ethers and alcohols than in water.[2][3]
Q2: Why is this compound poorly soluble in certain reaction media?
A2: The low aqueous solubility is due to the dominance of the hydrophobic aromatic core and the lipophilic trifluoromethoxy group over the single polar carboxylic acid group. In nonpolar organic solvents, the molecule's polarity, arising from the carboxylic acid moiety, can lead to poor solvation. Furthermore, carboxylic acids have a strong tendency to self-associate and form hydrogen-bonded dimers in aprotic solvents, which can also limit their interaction with the solvent and thus reduce solubility.[2][4]
Strategies for Enhancing Solubility
Q3: I'm running a reaction in an aqueous or protic medium and my compound won't dissolve. What is the first thing I should try?
A3: The most effective initial strategy is pH adjustment . The carboxylic acid group is acidic and can be deprotonated by adding a base. The resulting carboxylate salt is an ionic species that is significantly more soluble in polar protic solvents like water or alcohols due to favorable ion-dipole interactions.[5][6] A pH of 1.5-2 units above the compound's pKa is generally sufficient for complete deprotonation and dissolution.[7]
Q4: What kind of base should I use for pH adjustment, and are there any compatibility concerns?
A4: The choice of base depends on your reaction's specific requirements.
-
For simple dissolution in water: Inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are effective.
-
For reactions like amide couplings or esterifications: An organic, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred to avoid side reactions. In some cases, the base is an integral part of the reaction mechanism itself, as seen in many coupling reactions.[8]
Q5: My reaction is in an aprotic organic solvent (e.g., THF, DCM, Toluene) and I'm still seeing solubility issues. What are my options?
A5: In aprotic media, you have several powerful options:
-
Co-Solvent System: Introduce a small percentage (e.g., 5-20% v/v) of a polar aprotic solvent in which your compound is highly soluble, such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[9][10] These co-solvents can disrupt the solute's crystal lattice and improve solvation.
-
Increase Temperature: Gently warming the reaction mixture can often significantly improve solubility. However, you must ensure that the reaction components and products are stable at the elevated temperature.
-
Phase-Transfer Catalysis (PTC): This is an excellent technique for reactions involving a salt of the carboxylic acid (carboxylate). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the carboxylate anion from a solid phase or an aqueous interface into the bulk organic phase where the reaction can proceed.[11][12]
Q6: Can I convert the carboxylic acid into something else to avoid solubility problems altogether?
A6: Yes, this is a common and effective strategy. You can convert the carboxylic acid to a more reactive intermediate that is often more soluble or is used immediately, thus bypassing the solubility problem of the starting material. Common derivatives include:
-
Acyl Chlorides: Formed by reacting the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). Acyl chlorides are highly reactive and are typically used immediately without isolation.
-
Activated Esters: In the context of amide bond formation, coupling reagents like EDC or DCC are used with additives like HOBt or HOAt to form reactive esters in situ.[13] These intermediates readily react with amines.
Troubleshooting Specific Reactions
Q7: I am attempting an amide coupling using EDC/HOBt in Dichloromethane (DCM), but the reaction is sluggish and the starting acid is not fully dissolving. How can I fix this?
A7: This is a classic solubility-limited reaction scenario.
-
Probable Cause: Poor solubility of the carboxylic acid and/or the intermediate HOBt ester is limiting the reaction rate.
-
Solution: Add 5-10% DMF as a co-solvent to the DCM.[7] DMF is an excellent solvent for most carboxylic acids and the polar intermediates involved in amide coupling. This should bring all components into solution, dramatically accelerating the reaction. Alternatively, switching the primary solvent to pure DMF might be necessary for particularly challenging cases.
Q8: I am trying to perform an esterification with an alcohol in toluene, but the reaction is incomplete. Could this be a solubility issue?
A8: It could be, but other factors are also at play in esterifications.
-
Solubility Check: First, confirm if the carboxylic acid is fully dissolved at the reaction temperature. If not, consider adding a co-solvent like THF or dioxane.
-
Equilibrium Issue: Fischer esterification is an equilibrium process.[14] The reaction produces water, which can hydrolyze the ester product. Ensure you are effectively removing water as it forms, typically by using a Dean-Stark apparatus.
-
Catalyst: Ensure you are using an appropriate acid catalyst (e.g., H2SO4, p-TsOH) or a solid acid catalyst.[15]
Troubleshooting Guide: A Deeper Dive
Problem 1: Incomplete Dissolution in the Chosen Reaction Solvent
Logical Workflow for Addressing Solubility
The following diagram outlines a systematic approach to troubleshooting solubility issues with 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid.
Caption: A decision-making workflow for troubleshooting solubility.
The Effect of pH on Solubility
As discussed, pH is the most critical factor for solubility in aqueous media. The equilibrium between the neutral carboxylic acid and its anionic carboxylate form is governed by the solution's pH.
Caption: The effect of pH on carboxylic acid solubility.
Experimental Protocol: Co-Solvent Screening
-
Setup: In separate small vials, place a small, equivalent amount of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid (e.g., 10 mg).
-
Primary Solvent: Add your primary reaction solvent (e.g., 1 mL of Toluene) to each vial. Note the poor solubility.
-
Co-Solvent Addition: To each vial, add a different co-solvent (DMF, DMSO, THF, Dioxane) dropwise, swirling after each addition.
-
Observation: Record the number of drops (or volume) required to achieve complete dissolution.
-
Selection: Choose the co-solvent that provides the best solubility with the minimum required volume. Ensure this co-solvent is compatible with your reaction chemistry.
| Solvent Class | Examples | General Solubility of Compound | Notes |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High | Excellent choices as co-solvents for reactions in less polar media.[7] |
| Ethers | THF, Dioxane, Diethyl Ether | Moderate to Good | Common reaction solvents where co-solvents may be needed. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Good | Can act as both solvent and reactant (esterification).[16] |
| Halogenated | DCM, Chloroform | Low to Moderate | Often require a polar aprotic co-solvent for good solubility. |
| Hydrocarbons | Toluene, Hexanes | Very Low | Will almost certainly require a co-solvent or phase-transfer catalysis. |
| Aqueous | Water | Very Low (as acid) High (as salt) | Solubility is highly dependent on pH.[5][17] |
Problem 2: Reaction Stalls or is Incomplete Despite Apparent Dissolution
Probable Cause: Formation of an Insoluble Intermediate or Byproduct
In some reactions, particularly amide couplings, the activated intermediate (e.g., O-acylisourea intermediate from DCC/EDC) or a byproduct (dicyclohexylurea, DCU, in the case of DCC) may precipitate from the reaction, hindering the process.
Workflow: Amide Coupling with a Poorly Soluble Acid
Caption: Workflow for a typical amide coupling reaction.
Safety and Handling
-
Always handle 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The compound may cause skin, eye, and respiratory irritation.[18][19][20] Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[18][20]
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Organic Chemistry II. Source Not Available.
- Cosolvent. Wikipedia.
- Effect of system pH on partition coefficient (K) of carboxylic acids...
- Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed.
- Carboxylic Acids- Aliphatic and Aromatic – Prepar
- Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. Source Not Available.
- Cosolvent – Knowledge and References. Taylor & Francis.
- CAS 319-60-8: 3,5-Difluoro-4-methoxybenzoic acid. CymitQuimica.
- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
- Carboxylic acid. Wikipedia.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Phase-transfer c
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Source Not Available.
- strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media. Benchchem.
- SAFETY D
- SAFETY D
- SAFETY D
- Mechanism of the esterification between benzoic acid (and derivatives)...
Sources
- 1. CAS 319-60-8: 3,5-Difluoro-4-methoxybenzoic acid [cymitquimica.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. One moment, please... [chemicalnote.com]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. ptfarm.pl [ptfarm.pl]
- 13. hepatochem.com [hepatochem.com]
- 14. researchgate.net [researchgate.net]
- 15. ijstr.org [ijstr.org]
- 16. webhome.auburn.edu [webhome.auburn.edu]
- 17. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Reaction Stability with 3,5-Difluoro-4-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile fluorinated building block. Our goal is to empower you with the knowledge to anticipate and overcome common challenges, ensuring the stability and success of your synthetic endeavors.
The unique electronic properties of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid, stemming from the strongly electron-withdrawing difluoro and trifluoromethoxy substituents, make it a valuable component in the synthesis of novel pharmaceuticals and materials. However, these same properties can also present specific challenges in terms of reaction stability. This guide provides a structured approach to troubleshooting common issues and offers frequently asked questions to support your experimental work.
Troubleshooting Guide: Navigating Common Reaction Challenges
This section addresses specific issues that may arise during reactions with 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid, providing potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Amide Coupling Reactions
Amide bond formation is a frequent application for this benzoic acid derivative. However, its electron-deficient nature can render the carboxylic acid less reactive towards nucleophilic attack by amines, especially when using sterically hindered or electron-poor amines.[1][2]
Possible Causes:
-
Insufficient activation of the carboxylic acid: Standard coupling reagents may not be sufficiently reactive to activate the electron-deficient carboxyl group effectively.
-
Poor nucleophilicity of the amine: Electron-deficient anilines or sterically hindered secondary amines may exhibit slow reaction kinetics.[3][4]
-
Side reactions of the activated intermediate: The activated carboxylic acid intermediate may be prone to decomposition or side reactions if the subsequent reaction with the amine is slow.
-
Inappropriate solvent or base: The choice of solvent and base can significantly impact the reaction rate and the stability of the reactants and intermediates.
Troubleshooting Steps & Solutions:
-
Selection of an Appropriate Coupling Reagent: For this electron-deficient benzoic acid, consider using more potent coupling reagents.
-
Uronium/Aminium-based reagents: HATU, HBTU, and COMU are generally effective for challenging amide couplings.[5][6] HATU, in particular, is known to be fast and reduce epimerization.[5]
-
Phosphonium-based reagents: PyBOP and PyAOP are also powerful coupling reagents suitable for hindered systems.[5]
-
Carbodiimides with additives: While standard carbodiimides like EDC or DCC alone may be insufficient, their efficacy can be significantly enhanced with additives like HOBt or HOAt to form more reactive activated esters and suppress side reactions.[7][8]
-
-
In Situ Acyl Fluoride Formation: Conversion of the carboxylic acid to the corresponding acyl fluoride can be a highly effective strategy for coupling with challenging amines.[4][9] Reagents like BTFFH can be used for in situ generation under mild conditions.[3]
-
Optimization of Reaction Conditions:
-
Temperature: For sluggish reactions, increasing the temperature (e.g., to 80 °C) can improve the reaction rate, but this must be balanced against the potential for side reactions like decarboxylation.[3]
-
Base: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid and facilitate the reaction.[7]
-
Solvent: Aprotic polar solvents like DMF, NMP, or DCM are typically used for amide coupling reactions.[7][10]
-
-
Sequential Reagent Addition: Add the coupling reagent to the carboxylic acid first to allow for pre-activation before introducing the amine. This can minimize side reactions involving the coupling reagent and the amine.
Issue 2: Unwanted Decarboxylation of the Benzoic Acid
The aromatic carboxyl group can be susceptible to removal, especially under harsh conditions, leading to the formation of 1,2-difluoro-3-(trifluoromethoxy)benzene as a byproduct.
Possible Causes:
-
High reaction temperatures: Aromatic acids can undergo decarboxylation upon heating, a process that can be catalyzed by various metals.[11][12][13]
-
Presence of certain catalysts: Copper salts, sometimes used in coupling reactions, can also promote decarboxylation.[11][12]
-
Strongly basic or acidic conditions: Extreme pH conditions can facilitate decarboxylation.[11]
Troubleshooting Steps & Solutions:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. For amide couplings, many modern reagents are effective at room temperature.
-
Catalyst Selection: If a metal catalyst is required for a subsequent step, screen for alternatives that are less prone to inducing decarboxylation. For example, in Suzuki couplings, palladium catalysts are generally preferred over copper for this reason.
-
pH Management: Avoid strongly acidic or basic conditions if decarboxylation is a concern. Use milder bases for amide coupling reactions.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.
Issue 3: Hydrolysis of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group, while generally considered stable, can be susceptible to hydrolysis under certain conditions, leading to the formation of a phenol derivative and fluoride ions.[14]
Possible Causes:
-
Strongly acidic or basic aqueous conditions: Prolonged exposure to strong acids or bases, particularly at elevated temperatures, can lead to the cleavage of the C-O bond of the trifluoromethoxy group.
-
Presence of certain nucleophiles: Strong nucleophiles might attack the carbon of the trifluoromethoxy group, although this is less common for aryl trifluoromethoxy ethers.
Troubleshooting Steps & Solutions:
-
pH Control: Maintain the reaction pH as close to neutral as possible, especially during aqueous workups. Use buffered solutions if necessary. Standard hydrolysis tests are often conducted at pH 3.0, 7.0, and 11.0 to assess stability.[15]
-
Temperature Management: Avoid excessive heating, especially in the presence of strong acids or bases.
-
Anhydrous Conditions: When possible, conduct reactions under anhydrous conditions to minimize the risk of hydrolysis.
-
Workup Procedure: Perform aqueous workups promptly and at lower temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid?
A1: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid contact with strong bases and oxidizing agents. When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.[16]
Q2: How do the fluorine substituents affect the acidity of the carboxylic acid?
A2: The two fluorine atoms at the 3 and 5 positions, along with the trifluoromethoxy group at the 4-position, are strongly electron-withdrawing. These groups exert a negative inductive effect (-I), which stabilizes the conjugate carboxylate anion, thereby increasing the acidity of the benzoic acid compared to unsubstituted benzoic acid.[17] This increased acidity can influence its reactivity in various transformations.
Q3: Can the C-F bonds on the aromatic ring participate in reactions?
A3: Yes, under certain conditions. The C-F bonds of aryl fluorides can be activated for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions like the Suzuki-Miyaura coupling. For Suzuki couplings, palladium or nickel catalysts are typically required to facilitate the oxidative addition of the C-F bond.[18] The choice of base is also critical in these reactions to promote transmetalation without causing unwanted side reactions.[19][20]
Q4: Are there any recommended protecting groups for the carboxylic acid functionality?
A4: If other parts of the molecule need to be modified while the carboxylic acid remains unreacted, protection as an ester is a common strategy.[17] Methyl or ethyl esters are common choices, which can be cleaved by hydrolysis under basic or acidic conditions. For more sensitive substrates, a benzyl ester can be used, which can be removed by hydrogenolysis. The choice of protecting group should be guided by the stability of the overall molecule to the deprotection conditions.[21][22][23]
Q5: What is the "ortho-effect" of the fluorine atom, and is it relevant here?
A5: The "ortho-effect" typically refers to the influence of a substituent at the position adjacent to the reacting group. In this molecule, the fluorine atoms are in the meta positions relative to the carboxylic acid. However, the presence of fluorine atoms ortho to the trifluoromethoxy group can influence the conformation and electronic properties of the -OCF3 group. In amide derivatives, an ortho-fluorine can engage in intramolecular hydrogen bonding with the amide proton, which can affect the molecule's conformation and permeability.[11][24] While not a direct "ortho-effect" on the carboxylic acid, the overall electronic and steric environment created by the fluorine substituents is a key determinant of the molecule's reactivity.
Experimental Protocols & Data
Table 1: Recommended Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (if applicable) | Typical Solvent | Key Advantages & Considerations |
| HATU | None | DMF, NMP | High reactivity, fast reaction times, low racemization.[5] |
| HBTU | HOBt (optional) | DMF, DCM | Effective and widely used, but can be less reactive than HATU.[5] |
| EDC·HCl | HOBt or HOAt | DCM, DMF | Cost-effective, water-soluble byproducts are easily removed during workup.[7][25] |
| PyBOP | None | DMF, DCM | Good for sterically hindered substrates.[5] |
| BTFFH | None | DCM | For in situ acyl fluoride formation, effective for electron-deficient amines.[3] |
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Stability and Troubleshooting
Diagram 1: Key Factors Influencing Reaction Stability
Caption: Factors influencing the stability of the benzoic acid.
Diagram 2: Troubleshooting Workflow for Amide Coupling
Caption: A logical workflow for troubleshooting amide coupling reactions.
References
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?.
- ACS Publications. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry.
- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
- ResearchGate. (n.d.).
- Enamine. (n.d.). ortho-Fluorine for Enhanced Permeability.
- Fisher Scientific. (n.d.). Amide Synthesis.
- PubMed. (2017).
- (n.d.).
- ResearchGate. (2015).
- Benchchem. (2025).
- eCFR. (2012). 40 CFR 796.
- ResearchGate. (2025). ortho‐Directed Metathetical Fluoride/Amide Exchange in (Pentafluorophenyl)amides.
- PMC. (n.d.). Fast and High-yield Micro-reactor Syntheses of Ortho-substituted [18F]Fluoroarenes from Reactions of [18F]Fluoride Ion with Diaryliodonium Salts.
- J-GLOBAL. (n.d.). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- University of Michigan. (2010).
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- PMC. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts.
- RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid.
- (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
- Google Patents. (n.d.). US4937377A - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Google Patents. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
- (n.d.). 2 Protection of Functional Groups.
- Sigma-Aldrich. (n.d.). Protection/Deprotection Reagents.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- PubMed. (2009). Fluorogenic derivatization of aryl halides based on the formation of biphenyl by Suzuki coupling reaction with phenylboronic acid.
- PMC. (n.d.).
- Scholarly Publications Leiden University. (2025).
- PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid.
- Ossila. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7.
- Benchchem. (2025). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
- Google Patents. (n.d.).
- Fluorochem. (n.d.). 3,5-Difluoro-4-(oxan-4-ylmethoxy)benzoic acid.
- MDPI. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN)
- (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
- ResearchGate. (2025). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN)
- The University of Queensland. (n.d.). Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions.
- PMC. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. peptide.com [peptide.com]
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- 11. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4937377A - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid - Google Patents [patents.google.com]
- 13. Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Patent 0431294 [data.epo.org]
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- 15. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
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- 25. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of 3,5-Difluoro-4-(trifluoromethoxy)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this valuable fluorinated building block. The unique combination of a difluorinated ring and a trifluoromethoxy group presents specific challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the robustness and reproducibility of your process.
Proposed Synthetic Pathway
The synthesis of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is a multi-step process that requires careful control over each transformation. Below is a plausible and scalable synthetic route, starting from the commercially available 2,6-difluoroaniline.
Caption: Proposed multi-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: Why was 2,6-difluoroaniline chosen as the starting material?
A1: 2,6-Difluoroaniline is a readily available and cost-effective starting material. The ortho-fluorine atoms activate the para-position for electrophilic aromatic substitution, such as bromination, allowing for regioselective introduction of a handle for subsequent transformations.[3][4][5] The amino group itself is a versatile functional group that can be readily converted into other functionalities, such as a hydroxyl group via diazotization.[6]
Q2: What are the main challenges associated with the trifluoromethoxylation step?
A2: Trifluoromethoxylation is widely recognized as a challenging transformation in synthetic chemistry.[7] The primary difficulties stem from the instability of the trifluoromethoxide anion (-OCF3), which can readily decompose.[1][8] Modern methods often employ radical-based approaches or specialized, sometimes costly, reagents to introduce the OCF3 group under controlled conditions. On a large scale, handling these reagents and ensuring reaction consistency are critical hurdles.[9][10]
Q3: Is the Grignard carboxylation step sensitive to scale-up?
A3: Yes, Grignard reactions are notoriously sensitive to moisture and require strictly anhydrous conditions. Maintaining an inert atmosphere and using dry solvents and glassware is paramount. On a larger scale, exothermic initiation and heat dissipation must be carefully managed. The viscosity of the reaction mixture can also increase, requiring efficient stirring to ensure complete reaction.[11]
Q4: Can alternative methods be used for the final carboxylation step?
A4: While Grignard carboxylation is a classic and effective method, alternatives exist. For instance, if the precursor were a toluene derivative, oxidation of the methyl group could yield the benzoic acid. Another approach involves palladium-catalyzed carbonylation of the aryl bromide, although this requires handling carbon monoxide gas, which has its own set of safety and engineering challenges on scale.
Troubleshooting Guides
This section addresses specific issues you may encounter during the scale-up of each synthetic step.
Step 1: Bromination of 2,6-Difluoroaniline
Issue 1: Incomplete reaction and presence of starting material in the final product.
-
Question: My bromination of 2,6-difluoroaniline is sluggish, and I'm observing significant amounts of unreacted starting material by TLC/GC analysis. What could be the cause?
-
Answer: This issue often points to insufficient reactivity of the brominating agent or poor temperature control.
-
Potential Cause 1: Reagent Purity: Ensure the bromine and acetic acid used are of high purity. Water content in the acetic acid can diminish the reactivity.
-
Potential Cause 2: Temperature Control: While the reaction should be kept cool (typically below 25°C) to prevent side reactions, allowing the temperature to drop too low can slow the reaction rate significantly.[4]
-
Troubleshooting Steps:
-
Verify the purity and dryness of your glacial acetic acid.
-
Monitor the internal reaction temperature during the slow, dropwise addition of the bromine solution.[3]
-
Ensure efficient stirring to maintain a homogenous reaction mixture.
-
If the issue persists, consider a slight extension of the reaction time at room temperature after the addition is complete.
-
-
Issue 2: Formation of di-brominated or other impurities.
-
Question: I'm observing a significant amount of a byproduct that appears to be a di-brominated species. How can I improve the selectivity?
-
Answer: The formation of di-brominated impurities suggests that the reaction is too aggressive or the stoichiometry is incorrect.
-
Potential Cause: Over-bromination: The difluoroaniline ring is highly activated. Adding the bromine too quickly or at an elevated temperature can lead to over-bromination.
-
Troubleshooting Steps:
-
Control Addition Rate: Add the solution of bromine in acetic acid slowly and dropwise to maintain a low concentration of bromine in the reaction mixture at any given time.[4]
-
Maintain Low Temperature: Strict temperature control below 25°C is crucial for selectivity.
-
Stoichiometry Check: Carefully check the molar equivalents of bromine. Use no more than one equivalent.
-
-
Step 2: Diazotization and Hydrolysis to 4-Bromo-2,6-difluorophenol
Issue 3: Low yield and formation of tarry byproducts.
-
Question: The conversion of the aniline to the phenol is giving very low yields and a lot of dark, insoluble material. What is going wrong?
-
Answer: Diazotization reactions are highly sensitive to temperature. The formation of tarry byproducts is a classic sign of diazonium salt decomposition.
-
Potential Cause 1: Premature Decomposition: The diazonium salt intermediate is unstable at higher temperatures. If the temperature rises above 0-5°C during its formation or subsequent hydrolysis, it can decompose into a complex mixture of byproducts.[12]
-
Potential Cause 2: Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to incomplete formation of the diazonium salt.
-
Troubleshooting Steps:
-
Strict Temperature Control: Use an efficient cooling bath (e.g., ice-salt or a chiller) to maintain the temperature between -5°C and 5°C throughout the diazotization process.[12]
-
Slow Reagent Addition: Add the sodium nitrite solution slowly beneath the surface of the reaction mixture to ensure rapid reaction and prevent localized warming.
-
Hydrolysis Conditions: For the hydrolysis step (conversion to phenol), the controlled warming of the diazonium salt solution is critical. The rate of nitrogen evolution should be steady but not violent.
-
-
Step 3: Trifluoromethoxylation
Issue 4: Low conversion to the desired trifluoromethyl ether.
-
Question: My trifluoromethoxylation reaction is not going to completion. What are the key parameters to optimize for this difficult transformation?
-
Answer: This is a common and significant challenge. Low yields in trifluoromethoxylation reactions can be due to reagent instability, catalyst deactivation, or suboptimal reaction conditions.[8]
-
Potential Cause 1: Reagent/Catalyst Activity: Many trifluoromethoxylation protocols rely on sensitive reagents or catalysts that can be deactivated by moisture or other impurities. For radical-based methods, the initiator's activity is crucial.[13]
-
Potential Cause 2: Sub-optimal Conditions: The choice of solvent, temperature, and pressure can dramatically influence the reaction's success. These parameters are often highly substrate-dependent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low trifluoromethoxylation yields.
-
Step 4: Grignard Carboxylation
Issue 5: Failure to initiate the Grignard reaction.
-
Question: I am having trouble initiating the Grignard reaction. The magnesium turnings are not being consumed. What can I do?
-
Answer: Grignard initiation failure is almost always due to the presence of moisture or a passivated magnesium surface.
-
Potential Cause 1: Wet Glassware/Solvent: Traces of water will quench the Grignard reagent as it forms, preventing the reaction from starting.
-
Potential Cause 2: Inactive Magnesium: Magnesium turnings can form an oxide layer on their surface that prevents reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware and cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents (e.g., THF, ether).
-
Activate Magnesium:
-
Mechanically crush a few turnings in the flask (under inert gas) to expose a fresh surface.
-
Add a small crystal of iodine, which will react with the magnesium surface.
-
Add a few drops of 1,2-dibromoethane as an initiator.
-
-
Local Heating: Gently warm a small spot of the flask with a heat gun to help initiate the reaction. Once it starts, the exotherm should sustain it.
-
-
Issue 6: Low yield of the final benzoic acid product.
-
Question: The Grignard reagent seems to form, but my final yield of the benzoic acid after quenching with CO2 is low. Where is my product going?
-
Answer: Low yields after successful Grignard formation can be due to inefficient carboxylation or side reactions.
-
Potential Cause 1: Inefficient CO2 Quench: Poor delivery of CO2 can be an issue, especially on a larger scale. If solid CO2 (dry ice) is used, ensure it is free of condensed water. If CO2 gas is used, ensure it is bubbled through the solution efficiently with vigorous stirring.[11]
-
Potential Cause 2: Side Reactions: The Grignard reagent can react with the starting aryl bromide to form a biphenyl impurity. This is more common if the local concentration of the aryl bromide is high.
-
Troubleshooting Steps:
-
Optimize CO2 Addition: Cool the Grignard solution (e.g., to -20°C or below) before quenching to minimize side reactions.[11] Use finely crushed, high-quality dry ice or ensure a high flow rate of CO2 gas through the vigorously stirred solution.
-
Control Aryl Bromide Addition: During the formation of the Grignard reagent, add the solution of the aryl bromide slowly to the magnesium suspension to avoid a high transient concentration.
-
-
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2,6-difluoroaniline (Step 1)
-
In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.
-
In the dropping funnel, prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Cool the aniline solution to below 25°C using a water bath.
-
Slowly add the bromine solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 25°C.[4]
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Quench the reaction by the addition of water, followed by sodium acetate and a solution of sodium thiosulfate to neutralize excess bromine.[3]
-
The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization or steam distillation.[4]
Protocol 2: Grignard Carboxylation (Step 4)
-
Safety Note: This reaction is highly sensitive to air and moisture. All operations must be conducted under a dry, inert atmosphere (N2 or Ar).
-
Place fresh magnesium turnings (1.2 eq) in a thoroughly oven-dried, multi-neck flask equipped with a condenser, mechanical stirrer, and dropping funnel.
-
Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Dissolve 1-Bromo-3,5-difluoro-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. If the reaction does not start (indicated by bubbling and a gentle exotherm), add a single crystal of iodine to initiate.
-
Once initiated, add the remainder of the aryl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -20°C or lower in an appropriate cooling bath.
-
Quench the reaction by slowly adding crushed, high-purity dry ice in portions, or by bubbling dry CO2 gas through the vigorously stirred solution.[11]
-
Allow the mixture to warm to room temperature.
-
Carefully quench with a saturated aqueous solution of ammonium chloride, followed by acidification with aqueous HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by crystallization.
Data Summary
The following table provides estimated yields based on literature precedents for analogous transformations. Actual yields will vary depending on the reaction scale and optimization.
| Step | Transformation | Starting Material | Product | Estimated Yield (%) | Common Impurities |
| 1 | Bromination | 2,6-Difluoroaniline | 4-Bromo-2,6-difluoroaniline | 85-95% | Di-brominated aniline |
| 2 | Diazotization/Hydrolysis | 4-Bromo-2,6-difluoroaniline | 4-Bromo-2,6-difluorophenol | 60-75% | Azo compounds, tar |
| 3 | Trifluoromethoxylation | 4-Bromo-2,6-difluorophenol | 1-Bromo-3,5-difluoro-4-(trifluoromethoxy)benzene | 40-60% | Unreacted phenol, decomposition products |
| 4 | Grignard Carboxylation | 1-Bromo-3,5-difluoro-4-(trifluoromethoxy)benzene | Target Compound | 70-85% | Biphenyl dimer, unreacted starting material |
References
-
PrepChem.com. Synthesis of 4-Bromo-2,6-difluoroaniline (6). [Link]
-
ACS Publications. Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. [Link]
-
ResearchGate. A scalable and operationally simple radical trifluoromethylation. [Link]
-
PubMed. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. [Link]
-
PubMed Central. Recent Development of Catalytic Trifluoromethoxylation Reactions. [Link]
-
ACS Publications. Aromatic Trifluoromethylation with Metal Complexes. [Link]
-
ChemRxiv. Commercial-Scale Visible-light Trifluoromethylation of 2-Chlorothiophenol using CF3I gas. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
MDPI. Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
ResearchGate. Scale up for the trifluoromethylation/cyclization reaction of 1a. [Link]
-
Synfacts. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. [Link]
-
MySkinRecipes. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. [Link]
-
UniVOOK Chemical. 4-Bromo-2,6-difluoroaniline | cas 67567-26-4. [Link]
- Google Patents. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
ACS Publications. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. [Link]
-
SlidePlayer. Synthesis of Tri- and Difluoromethoxylated Compounds via Visible Light Photoredox Catalysis. [Link]
-
Organic Chemistry Portal. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. [Link]
-
Filo. Outline the following conversions (Without mechanisms): (i) Benzoic aci.. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 3,5-Difluorophenol: A Versatile Chemical Intermediate. [Link]
- Google Patents.
-
ResearchGate. (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]
- 5. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 12. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
19F NMR Characterization Guide: 3,5-Difluoro-4-(trifluoromethoxy)benzoic Acid & Derivatives
Executive Summary
This guide provides a technical comparison and characterization protocol for 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid , a specialized fluorinated building block used in medicinal chemistry to modulate metabolic stability and lipophilicity.
Unlike standard trifluoromethoxy derivatives, the addition of fluorine atoms at the 3,5-positions (ortho to the
Part 1: The Chemical Context
Why This Substitution Pattern?
The specific arrangement of the 3,5-difluoro-4-(trifluoromethoxy) moiety offers distinct advantages over simpler analogs:
-
Conformational Locking: The ortho-fluorines (positions 3 and 5) sterically interact with the
group, forcing it out of the aromatic plane. This "orthogonal" conformation can improve selectivity for protein binding pockets. -
Metabolic Blockade: The 3,5-fluorines block the common metabolic soft spots on the phenyl ring, preventing oxidative metabolism (CYP450 hydroxylation).
-
Bioisosterism: The
group is often called a "super-fluorine" or pseudohalogen, offering high lipophilicity ( ) without the high reactivity of other halogens.
Part 2: NMR Spectral Signature
Predicted vs. Observed Shifts
The
Spectral Assignments (in
/
)
| Signal Assignment | Fluorine Count | Chemical Shift ( | Multiplicity | Coupling ( |
| A: | 3F | -57.5 to -59.0 | Triplet ( | |
| B: Ar-F (3,5-pos) | 2F | -110.0 to -115.0 | Quartet ( |
*Note: Shifts are referenced to
The "Fingerprint" Mechanism
Unlike the singlet observed in mono-substituted
-
The
signal splits into a triplet because it couples with the two equivalent ortho-fluorines. -
The Ar-F signal splits into a quartet because the two ring fluorines couple with the three equivalent fluorines of the
group.
This splitting pattern is diagnostic ; if you see singlets, your synthesis likely failed to install the 3,5-fluorines or the
Part 3: Comparative Analysis
To validate your product, compare its spectral features against common alternatives/impurities.
Table 1: Comparative NMR Data
| Compound | Structure Description | Key Signal 1 ( | Key Signal 2 ( | Diagnostic Feature |
| Target Molecule | 3,5-Difluoro-4-(OCF3) | -58.0 (t) ( | -112.0 (q) (Ar-F) | Coupling Pattern: Triplet/Quartet splitting confirms proximity of F and OCF3.[1][2][3] |
| Analog A | 4-(Trifluoromethoxy)benzoic acid | -57.8 (s) | N/A | Singlet: Lack of Ar-F signal; OCF3 appears as a sharp singlet. |
| Analog B | 4-(Trifluoromethyl)benzoic acid | -63.7 (s) | N/A | Shift Difference: |
| Analog C | 3,5-Difluorobenzoic acid | N/A | -109.0 (t)* | Missing OCF3: Only the Ar-F signal exists (often a triplet due to H-coupling). |
Visualizing the Structural Logic
The following diagram illustrates the structural relationship and the resulting NMR splitting logic.
Caption: Structural connectivity leading to the diagnostic J-coupling splitting patterns in 19F NMR.
Part 4: Experimental Protocol (qNMR)
For drug development, determining the exact purity (wt%) is critical.
Protocol: Quantitative Purity Determination
Reagents:
-
Solvent:
(Preferred for solubility of benzoic acids) or . -
Internal Standard (IS):
-Trifluorotoluene ( ppm).-
Why? It is a liquid, stable, and its signal (-63.7 ppm) does not overlap with the target's
(-58 ppm) or Ar-F (-112 ppm). -
Alternative IS: 3,5-Bis(trifluoromethyl)benzoic acid (
ppm) if solid handling is preferred.
-
Step-by-Step Workflow:
-
Weighing: Accurately weigh
of the Target Sample ( ) and of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add
. Vortex until fully dissolved. Transfer to NMR tube. -
Acquisition Parameters (Crucial):
-
Pulse Angle:
(to ensure full relaxation). -
Relaxation Delay (
): Set to . Fluorine can be long (2–5 seconds). Recommended . -
Spectral Width: Ensure at least 200 ppm range (-200 to 0 ppm) to capture all signals.
-
Scans (NS): 16 to 64 scans (Fluorine is highly sensitive; high scan counts are rarely needed for >10mg samples).
-
Decoupling: Inverse Gated
Decoupling (to remove F-H broadening and ensure accurate integration).
-
-
Processing:
-
Phase and baseline correct the spectrum manually.
-
Integrate the Internal Standard peak (Set integral to defined value, e.g., 3.00).
-
Integrate the Target
peak (Expected relative molar ratio).
-
Calculation:
- = Integral area
- = Number of fluorine atoms (Target OCF3 = 3; Trifluorotoluene = 3)
- = Molecular Weight
- = Mass weighed[2]
- = Purity of Internal Standard
Part 5: Application in Drug Discovery
Lipophilicity & Metabolic Stability
The 3,5-difluoro-4-(trifluoromethoxy) motif is specifically designed to alter the physicochemical profile of the benzoic acid.
-
LogP Impact: The
group increases lipophilicity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ). The ortho-fluorines add further lipophilicity ( each) while reducing via induction, making the acid stronger and potentially improving solubility at physiological pH compared to the non-fluorinated analog. -
Metabolic Stability: The 3,5-fluorines prevent ortho-hydroxylation, a common clearance pathway for benzoic acid derivatives.
qNMR Workflow Diagram
Caption: Step-by-step workflow for Quantitative 19F NMR (qNMR) analysis.
References
-
Dugan, C. H., & Van Wazer, J. R. (1967).[4] Compilation of reported F19 NMR chemical shifts. Wiley-Interscience. (Foundational text for Fluorine shifts).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Rosen, G. M., et al. (2013). "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Dove Press Reports in Organic Chemistry.
-
NIST Chemistry WebBook. "4-(Trifluoromethoxy)benzoic acid Spectral Data."
-
BenchChem. "Quantitative 19F NMR for Assessing Compound Purity."
-
Hu, M., et al. (2016). "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." Journal of Visualized Experiments (JoVE).
Sources
Comparative reactivity of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid versus other fluorinated benzoic acids
Executive Summary
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid represents a "Goldilocks" zone in fluorinated building blocks. It bridges the gap between the moderate reactivity of mono-fluorinated benzoates and the extreme, often unmanageable electrophilicity of pentafluorobenzoic acid.
For drug development professionals, this compound offers a strategic advantage: metabolic armor . The 4-trifluoromethoxy (-OCF
This guide objectively compares its reactivity against standard fluorinated alternatives, providing data-driven protocols for its application in medicinal chemistry.
Electronic & Physicochemical Profiling
To understand the reactivity, we must first quantify the electronic landscape. The combination of the -OCF
Table 1: Comparative Electronic & Physical Properties
| Compound | Structure | pKa (approx.)[1][2] | Hammett | LogP (Est.) | Reactivity Class |
| Benzoic Acid | C | 4.20 | 0.00 | 1.87 | Baseline |
| 4-Fluorobenzoic Acid | 4-F-C | 4.14 | 0.06 | 2.01 | Mildly Deactivated |
| 4-(Trifluoromethoxy)benzoic Acid | 4-OCF | 3.60 | 0.35 | 3.00 | Moderately Deactivated |
| 3,5-Difluoro-4-(trifluoromethoxy)benzoic Acid | 3,5-F | 3.15 | 1.03 | 3.65 | Highly Deactivated |
| Pentafluorobenzoic Acid | C | 1.48 | ~2.00 | 2.80 | Extremely Deactivated |
-
Acidity (pKa): The target acid (pKa ~3.15) is significantly more acidic than benzoic acid. This means the carboxylate anion is more stable and less nucleophilic , requiring stronger activation methods than standard EDC/HOBt couplings.
-
Lipophilicity (LogP): The -OCF
group is "super-lipophilic," significantly boosting cell permeability compared to the -F or -CF analogs.
Visualizing Electronic Effects (Graphviz)
Figure 1: Electronic Inductive Map illustrating the cumulative electron withdrawal effects.
Reactivity Profile 1: Carboxylic Acid Activation (Amide Coupling)
The Challenge
Because the ring is electron-deficient, the carboxylic acid is a stronger acid (lower pKa). In a coupling reaction:
-
Deprotonation is easy: Bases like DIPEA will quantitatively generate the carboxylate.
-
Nucleophilic attack is slow: The carboxylate oxygen is less nucleophilic, making it sluggish to attack activation reagents like carbodiimides (EDC/DCC).
-
Activated Species is Reactive: Once the active ester (e.g., O-acylisourea or OBt ester) is formed, the carbonyl carbon is highly electrophilic and reacts rapidly with amines.
The Solution
Avoid "soft" activation methods. Use Acid Chlorides or Uronium/Phosphonium salts (HATU/PyBOP) which drive the initial activation step more forcefully.
Experimental Protocol: Optimized HATU Coupling
This protocol is self-validating: The color change upon HATU addition confirms activation.
Materials:
-
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Amine partner (1.1 equiv)[2]
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)[3]
-
DMF (Anhydrous, 0.1 M concentration)
Step-by-Step Workflow:
-
Dissolution: Dissolve the acid in anhydrous DMF under Nitrogen.
-
Base Addition: Add DIPEA. Observation: The solution may warm slightly.
-
Activation (Critical Step): Add HATU in one portion.
-
Checkpoint: Stir for 5-10 minutes. The formation of the activated ester is usually complete when the suspension clears or changes color (often yellow/orange).
-
-
Amine Addition: Add the amine. Stir at Room Temperature for 2-4 hours.
-
Note: Due to the electron-withdrawing nature of the acid, the activated ester is prone to hydrolysis. Do not use wet solvents.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO
(to remove unreacted acid), then Brine.
Reactivity Profile 2: Aromatic Ring Stability (SNAr vs. SEAr)
Nucleophilic Aromatic Substitution (SNAr)
Unlike standard benzoic acids, this molecule has a "trap" for the unwary chemist.
-
The Risk: The 3,5-fluorines are positioned ortho to the strong -OCF
group. While the -COOH group is meta to the fluorines (and thus does not activate them for SNAr), the -OCF group is sufficiently electron-withdrawing to make the 3,5-positions susceptible to attack by strong nucleophiles (e.g., thiols, alkoxides) under forcing conditions. -
Stability: The -OCF
group itself is generally stable and is a poor leaving group compared to Fluorine. In an SNAr scenario, the Fluorine atoms at 3 or 5 are the likely leaving groups , not the trifluoromethoxy group.
Electrophilic Aromatic Substitution (SEAr)
-
Reactivity: Negligible. The ring is severely deactivated by four electron-withdrawing groups (COOH, OCF3, F, F). Friedel-Crafts reactions or electrophilic halogenations will fail.
Comparative Decision Guide
Use this table to select the right building block for your specific medicinal chemistry goal.
| Goal | Recommended Compound | Reason |
| Standard Linker | 4-Fluorobenzoic Acid | Cheap, standard reactivity, minimal steric bulk. |
| Lipophilicity Boost | 4-(Trifluoromethoxy)benzoic Acid | Increases LogP significantly (+1.0) without steric crowding of 3,5-F. |
| Metabolic Stability | 3,5-Difluoro-4-(trifluoromethoxy)benzoic Acid | Blocks P450 oxidation at all vulnerable sites; -OCF3 resists hydrolysis. |
| Covalent Warhead | Pentafluorobenzoic Acid | The para-fluorine is highly labile to SNAr (cysteine targeting). |
Experimental Workflow Diagram
The following diagram outlines the logical flow for synthesizing an amide derivative, highlighting the critical control points for this specific electron-deficient acid.
Figure 2: Decision Tree for Amide Coupling.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Application. ChemMedChem. (General reference for OCF3 properties).
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
BenchChem Application Note. (2025). A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. (Adapted protocol for electron-deficient benzoic acids). Link
-
Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoic acid Product Sheet. (Used for comparative pKa data). Link
Sources
Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5-Difluoro-4-(trifluoromethoxy)benzoic Acid Analogs as Novel Inhibitors
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a series of potent inhibitors designed around the 3,5-difluoro-4-(trifluoromethoxy)benzoic acid scaffold. We will explore the rationale behind specific molecular modifications, present comparative biological data, and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for advancing this promising class of molecules.
Introduction: The Rationale for the Difluoro-Trifluoromethoxy Phenyl Scaffold
The 3,5-difluoro-4-(trifluoromethoxy)phenyl moiety represents a privileged scaffold in modern medicinal chemistry. Its unique combination of electronic and metabolic properties makes it an attractive starting point for designing potent and selective inhibitors.
-
3,5-Difluoro Substitution: The vicinal fluorine atoms exert a powerful electron-withdrawing effect, which can significantly lower the pKa of adjacent functional groups, such as a benzoic acid or an amide nitrogen. This modulation of acidity and basicity is a critical tool for optimizing target engagement and pharmacokinetic properties.
-
4-Trifluoromethoxy Group: The -OCF₃ group is a lipophilic hydrogen bond acceptor that is metabolically robust. It enhances membrane permeability and is resistant to oxidative metabolism, often improving the half-life of drug candidates.
This guide focuses on the application of this scaffold in the development of inhibitors for LSD1 (Lysine-Specific Demethylase 1) , a key epigenetic regulator implicated in various cancers. We will analyze how modifications to the core structure impact inhibitory potency and selectivity.
The Core Molecular Architecture
The foundational structure for our SAR exploration is an amide derivative of 3,5-difluoro-4-(trifluoromethoxy)benzoic acid linked to a cyclopropylamine moiety, a key pharmacophore for LSD1 inhibition. The core structure provides a rigid framework to probe the active site of the enzyme.
Caption: Iterative workflow for a typical structure-activity relationship (SAR) study.
Conclusion and Future Directions
The SAR studies on the 3,5-difluoro-4-(trifluoromethoxy)benzoic acid scaffold have successfully identified potent LSD1 inhibitors. The key takeaways are:
-
The core scaffold is an excellent foundation for developing LSD1 inhibitors.
-
The R1 position is critical for potency, with a clear preference for lipophilic, electron-withdrawing groups (e.g., -CF₃) or hydrogen bond-accepting heterocycles (e.g., pyrimidine).
-
The pyrimidin-5-yl analog (2b ) represents the most promising lead from this series, with an IC₅₀ of 30 nM.
Future work should focus on optimizing the pharmacokinetic properties of these potent leads. This includes assessing metabolic stability, cell permeability, and ultimately, in vivo efficacy in relevant cancer models. Further exploration of other heterocyclic systems at the R1 position may also yield inhibitors with improved potency and selectivity profiles.
Validating the purity of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid using HPLC and qNMR
<A> A Comparative Guide to Validating the Purity of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid: HPLC vs. qNMR
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] The compound 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds.[3] Its purity is paramount, directly influencing reaction yields and the impurity profile of subsequent synthetic steps.[1] This guide provides an in-depth comparison of two powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Principles of Purity Analysis: A Tale of Two Techniques
High-Performance Liquid Chromatography (HPLC): A Separation-Based Approach
HPLC is a sophisticated form of column chromatography that separates components in a mixture based on their differential interactions with a stationary phase (a packed column) and a mobile phase (a liquid solvent).[4][5][6][7] A high-pressure pump forces the mobile phase and the sample through the column, leading to the separation of the mixture's components.[4][6] As each component elutes from the column, it is detected, most commonly by a UV-Visible detector for compounds with chromophores.[4][8] The result is a chromatogram, where each peak represents a different component. The area of a peak is generally proportional to the concentration of that component in the sample.
Purity by HPLC is typically determined by the "area percent" method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks. This method is a comparative analysis and relies on the assumption that all components have a similar detector response.
Quantitative Nuclear Magnetic Resonance (qNMR): A Direct Measurement of Molarity
qNMR is a primary analytical method that provides a direct and absolute measurement of a compound's purity.[1][9] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[9][10][11] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard of known purity, the purity of the analyte can be calculated directly.[12][13][14] This calculation is based on the ratio of the integrals of specific, non-overlapping signals from the analyte and the internal standard, their respective molecular weights, and the number of protons giving rise to each signal.[12]
A key advantage of qNMR is that it does not require a reference standard of the analyte itself, making it invaluable for novel compounds or when certified standards are unavailable or prohibitively expensive.[9][10][11][15]
Experimental Design: A Step-by-Step Protocol
The following protocols are designed to be self-validating, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2) and Q14, which emphasize a lifecycle approach to analytical procedure validation.[16][17][18][19][20][21]
Workflow for Purity Determination
Caption: Workflow for HPLC and qNMR Purity Analysis.
HPLC Method Protocol
Rationale for Choices: A reversed-phase HPLC method is chosen due to the non-polar nature of the fluorinated aromatic ring in 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid. A C18 column provides excellent hydrophobic retention. The mobile phase of acetonitrile and water with a phosphate buffer is selected to ensure good peak shape and reproducibility. UV detection at 254 nm is appropriate as the benzene ring is a chromophore.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.025 M potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid). A common starting gradient could be 60:40 (v/v) acetonitrile:buffer.
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid and dissolve it in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow all impurities to elute.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
qNMR Method Protocol
Rationale for Choices: The selection of a suitable internal standard is critical for accurate qNMR.[22][23] Maleic acid is chosen here as it is highly pure, stable, soluble in DMSO-d6, and has a distinct singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with the analyte signals. DMSO-d6 is a suitable solvent due to its ability to dissolve a wide range of organic compounds. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard is crucial for accurate integration.[23]
Step-by-Step Protocol:
-
Sample Preparation:
-
Using a microbalance, accurately weigh approximately 10 mg of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥99.5%) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H NMR.
-
Pulse Angle: 30-90°.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 30 seconds (should be optimized based on T1 measurements).
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard. For 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid, the aromatic protons are suitable. For maleic acid, the vinylic protons (singlet) are ideal.
-
-
Purity Calculation:
-
Calculate the weight percent purity using the following formula:[12] Purity (w/w %) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid
-
"std" refers to the internal standard
-
-
Comparison of Performance and Data
The choice between HPLC and qNMR depends on the specific analytical needs.[1]
| Feature | HPLC (Area Percent) | qNMR (Internal Standard) |
| Principle | Comparative, based on separation and detector response.[1] | Direct, primary method based on molar concentration.[1][9] |
| Accuracy | High, but can be influenced by the different response factors of impurities.[1] | Very high, provides an absolute purity value.[1][10] |
| Precision | Excellent, with typically low relative standard deviation (RSD).[1][16] | Excellent, with low RSD.[1] |
| Reference Material | Requires a well-characterized reference standard of the analyte for assay determination, but not for area percent purity. | Does not require an analyte-specific reference standard; uses a certified internal standard.[9][10] |
| Detection of Impurities | Detects impurities with a chromophore. Non-chromophoric impurities (e.g., water, residual solvents) are not detected by UV.[8] | Can detect and quantify any proton-containing impurity, including residual solvents.[11] |
| Method Development | Can be time-consuming to develop a robust, separating method.[8] | Relatively straightforward method development, mainly involving standard and solvent selection.[8] |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 5-15 minutes per sample.[15] |
Illustrative Data:
Consider a hypothetical batch of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid with a small amount of a related impurity.
| Analytical Method | Result | Interpretation |
| HPLC (Area %) | 99.85% | This indicates that the main component constitutes 99.85% of the total UV-absorbing components detected at 254 nm. |
| qNMR (w/w %) | 98.5% | This is an absolute purity value, accounting for all proton-containing species, including any non-UV active impurities or residual solvents. |
Discrepancy and Interpretation: The lower purity value obtained by qNMR is common and often more accurate.[1] HPLC may overestimate purity if impurities have a poor UV response or if non-chromophoric impurities like residual solvents are present.[1][8] qNMR provides a more comprehensive and truer measure of the mass fraction of the analyte in the sample.[24][25]
Conclusion: Selecting the Right Tool for the Job
Both HPLC and qNMR are powerful techniques for assessing the purity of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid.
-
HPLC is an excellent tool for routine quality control, providing high precision and the ability to separate and quantify known impurities when their reference standards are available. Its area percent method is a rapid way to assess the relative purity of a sample.
-
qNMR serves as a primary, non-destructive method for determining absolute purity.[9][24] It is particularly advantageous for the characterization of new chemical entities, for qualifying reference standards, and when a comprehensive purity assessment that includes non-chromophoric impurities is required.[10][11]
For drug development professionals, a dual-methodology approach is often the most robust. HPLC can be used for routine in-process controls and release testing, while qNMR can be employed to qualify the primary reference standard and to investigate any discrepancies observed in the HPLC results. This integrated approach ensures the highest level of confidence in the purity of critical raw materials, ultimately contributing to the development of safe and effective medicines.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
- ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video].
- Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video].
- IRE Journals. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci.
- Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PubMed. (2013, February 15). Determining and reporting purity of organic molecules: why qNMR.
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI).
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
- ResolveMass Laboratories Inc. (2025, December 29). Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works.
- University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Benchchem. (n.d.). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
- Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
- JEOL Ltd. (n.d.). Let's try doing quantitative NMR | Applications Notes.
- Sigma-Aldrich. (n.d.). Small Molecule HPLC.
- Open Access Journals. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in.
- Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
- Chrom Tech, Inc. (2025, October 22). Understanding HPLC Instrumentation: Principles & Uses.
- Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- MySkinRecipes. (n.d.). 3,5-Difluoro-4-(trifluoromethyl)benzoic acid.
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A Comparative Guide to Catalyst Performance for Reactions Involving 3,5-Difluoro-4-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple recitation of protocols to offer a comparative analysis grounded in experimental data, explaining the rationale behind catalyst selection for specific applications.
Introduction to Catalytic Transformations
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid readily participates in several fundamental organic reactions, primarily centered around the carboxylic acid functionality. The most common and industrially relevant transformations include amidation, esterification, and cross-coupling reactions. The electronic properties of this molecule—specifically the electron-withdrawing effects of the fluorine and trifluoromethoxy substituents—can influence the reactivity of the carboxylic acid and the aromatic ring, making catalyst choice particularly important.
Amidation: Forging Critical C-N Bonds
The formation of amides is a cornerstone of pharmaceutical synthesis. Direct amidation of carboxylic acids is often challenging, but several catalytic systems have been developed to facilitate this transformation efficiently.
Comparative Analysis of Amidation Catalysts
Boronic acids and transition metals, particularly titanium-based catalysts, have emerged as effective promoters for the amidation of fluorinated benzoic acids.[1][2] Below is a comparative summary of representative catalytic systems.
| Catalyst System | Catalyst Loading | Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Titanium Tetrafluoride (TiF₄) | 10 mol% | Aromatic & Aliphatic Amines | Toluene | Reflux | 24 | 60-99 | [2] |
| 3,4,5-Trifluorophenylboronic Acid | Varies | Wide Range | Varies | Varies | Varies | Varies | [1] |
| Iridium-based Catalysts | 2 mol% | Sulfonyl Azides | Varies | 50 | Varies | Good | [3] |
Discussion of Performance:
-
Titanium Tetrafluoride (TiF₄) has demonstrated broad applicability for both aromatic and aliphatic carboxylic acids with a range of amines.[2] Its effectiveness stems from its Lewis acidic nature, which activates the carboxylic acid towards nucleophilic attack. The protocol is robust, though it requires refluxing conditions and a relatively long reaction time.[2]
-
Boronic acids , pioneered by Yamamoto, are widely studied for amidation.[1] Their mechanism involves the formation of an acyloxyboronate intermediate, which is more susceptible to aminolysis. While effective, the performance of boronic acid catalysts can be sensitive to the electronic nature of the substrates.[1]
-
Iridium-catalyzed C-H amidation offers a different approach, directly functionalizing the aromatic ring.[3][4] While not a direct amidation of the carboxylic acid, it is a powerful method for introducing amino groups elsewhere on the molecule.[3][4]
Experimental Protocol: TiF₄-Catalyzed Amidation
This protocol is adapted from the work of Kumar, et al.[2] and provides a reliable method for the synthesis of a variety of amides from 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid.
Materials:
-
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid
-
Amine (aliphatic or aromatic)
-
Titanium Tetrafluoride (TiF₄)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask, add 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid (1.0 equiv), the desired amine (1.1 equiv), and TiF₄ (10 mol%).
-
Add anhydrous toluene to achieve a 0.5 M concentration of the carboxylic acid.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Catalyst Selection in Amidation
Caption: Decision workflow for selecting an amidation catalyst.
Esterification: Accessing Key Intermediates
Ester derivatives of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid are common intermediates in multi-step syntheses. The steric hindrance and electronic effects of the substituents can make esterification challenging, necessitating the use of effective catalysts.
Comparative Analysis of Esterification Catalysts
Solid acid catalysts and metallic Lewis acids are prominent in the esterification of substituted benzoic acids.[5][6]
| Catalyst System | Catalyst Loading | Alcohol Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zr/Ti Solid Acid | Varies | Methanol | Varies | Varies | Varies | Good | [5] |
| Phosphoric Acid Modified Montmorillonite K-10 (PMK) | 10 wt% | Methanol, Benzyl Alcohol | Solvent-free | Reflux | 5 | >93 | [6] |
| Zirconium Complex (Zr(Cp)₂(CF₃SO₃)₂·THF) | 2 mol% | 2-Phenylethanol | Benzotrifluoride | 80 | Varies | Good | [7] |
Discussion of Performance:
-
Zr/Ti Solid Acid Catalysts offer the advantage of being heterogeneous, allowing for easier separation from the reaction mixture.[5] They have shown good activity in the esterification of various benzoic acids with methanol.[5]
-
Phosphoric Acid Modified Montmorillonite K-10 (PMK) is another heterogeneous catalyst that has demonstrated high efficiency under solvent-free conditions, which is advantageous from a green chemistry perspective.[6]
-
Homogeneous Zirconium Complexes can be highly active at low catalyst loadings and under relatively mild conditions.[7] The choice between a homogeneous and heterogeneous catalyst often depends on the desired scale of the reaction and purification strategy.
Experimental Protocol: Esterification using PMK
This solvent-free protocol, based on the work of Kumar and Sharma[6], offers an environmentally friendly and efficient method for esterification.
Materials:
-
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid
-
Alcohol (e.g., methanol, benzyl alcohol)
-
Phosphoric Acid Modified Montmorillonite K-10 (PMK)
Procedure:
-
In a round-bottom flask, combine 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid (1.0 equiv), the desired alcohol (1.0 equiv), and PMK (10 wt% of the benzoic acid).
-
Heat the mixture to reflux for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add diethyl ether.
-
Filter the solid catalyst and wash it with diethyl ether.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude ester.
-
Purify by distillation or column chromatography if necessary.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. For fluorinated benzoic acids, this reaction can be used to synthesize complex biaryl structures, which are prevalent in many drug candidates. Palladium catalysts are the workhorses for this transformation.
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
The choice of palladium catalyst and ligands is crucial for achieving high yields and turnover numbers, especially with electronically challenging substrates.
| Catalyst System | Catalyst Loading | Substrates | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd on Bentonite | 0.06 mol% | Aryl bromides/iodides & Arylboronic acids | K₂CO₃ | Varies | Room Temp | Good | [8] |
| Pd(OAc)₂ with XPhos Ligands | Varies | Aryl chlorides/bromides/triflates & Polyfluorophenyl boronic acids | Varies | Varies | RT - 40 | Excellent | [9] |
| Supported Pd Nanoparticles | 15 mg | 1-bromo-4-fluorobenzene & Arylboronic acids | K₂CO₃ | Varies | 70 - 110 | High | [10] |
Discussion of Performance:
-
Palladium on Bentonite is a heterogeneous catalyst that allows for Suzuki-Miyaura reactions to be performed at room temperature with low catalyst loading.[8] Its reusability makes it an attractive option for sustainable synthesis.[8]
-
Homogeneous Palladium Acetate with Biarylphosphine Ligands like XPhos provides a highly active catalytic system for coupling challenging substrates, including polyfluorophenyl boronic acids, at low temperatures.[9]
-
Supported Palladium Nanoparticles offer a balance between the high activity of homogeneous catalysts and the ease of separation of heterogeneous catalysts.[10] They have shown high turnover frequencies in the synthesis of fluorinated biaryls.[10]
Logical Flow for Suzuki-Miyaura Catalyst Selection
Caption: A logical flow for selecting a Suzuki-Miyaura catalyst system.
Conclusion
The effective catalytic derivatization of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is essential for its application in drug discovery and materials science. For amidation, titanium and boron-based catalysts offer reliable and high-yielding routes. In esterification, both heterogeneous solid acids and homogeneous zirconium complexes provide efficient pathways, with the choice often dictated by process considerations. For the construction of biaryl systems via Suzuki-Miyaura coupling, a range of highly active palladium catalysts, both homogeneous and heterogeneous, are available.
The experimental data and protocols presented in this guide are intended to provide a solid foundation for researchers to select and implement the most appropriate catalytic system for their specific synthetic goals, ultimately accelerating the development of novel molecules with desired properties.
References
-
Weis, E., Johansson, M. J., & Martín-Matute, B. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(51), 26684-26692. [Link]
-
Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4305. [Link]
-
Request PDF | Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | In this work, we accomplished for the first time the Suzuki cross-coupling reaction between fluorobenzene and phenylboronic acid with different... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]
-
Ding, G., Wang, W., Jiang, T., & Han, B. (2013). An efficient palladium catalyst on bentonite for Suzuki–Miyaura reaction at room temperature. Green Chemistry, 15(12), 3396-3403. [Link]
-
Isaksson, J., et al. (2018). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Catalysis, 8(6), 5179-5186. [Link]
-
Taylor, J. E., et al. (2020). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]
-
Kumar, A., & Sharma, S. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 658-662. [Link]
-
Li, Y., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Journal of the American Chemical Society, 143(45), 19043-19049. [Link]
-
Riente, P., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 85. [Link]
- Continuous process for preparing benzoic acid esters. (n.d.). Google Patents.
-
Kumar, S., et al. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, 22(5), 1015-1021. [Link]
-
A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates*. (2021). SciSpace. [Link]
-
Please suggest commercially available esterification catalysts for esterification of benzoic acid?? (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Lee, D., & Chang, S. (2015). Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Chemistry – A European Journal, 21(15), 5364-5368. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(32), 5533-5537. [Link]
-
3,5-Difluoro-4-(trifluoromethyl)benzoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
- 4. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijstr.org [ijstr.org]
- 7. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient palladium catalyst on bentonite for Suzuki–Miyaura reaction at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A cost-effectiveness comparison of different synthetic pathways to 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid
Topic: A Cost-Effectiveness Comparison of Different Synthetic Pathways to 3,5-Difluoro-4-(trifluoromethoxy)benzoic Acid
Executive Summary
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is a high-value fluorinated building block used in the synthesis of advanced agrochemicals and pharmaceuticals.[1] Its unique substitution pattern—combining the metabolic stability of the trifluoromethoxy (-OCF3) group with the lipophilicity-enhancing fluorine atoms—makes it a critical bioisostere for carboxylic acid moieties in drug design.
This guide objectively compares three distinct synthetic pathways:
-
The "Discovery" Route (Lithiation): Best for gram-scale, rapid delivery.[1]
-
The "Process" Route (Nitrile Hydrolysis): Best for multi-kilogram scale-up and cost efficiency.[1]
-
The "Emerging" Route (Direct Functionalization): A high-risk, high-reward approach using photoredox catalysis.[1]
Route A: The "Discovery" Route (Metal-Halogen Exchange)
Best For: Medicinal Chemistry, Rapid Gram-Scale Synthesis Primary Mechanism: Cryogenic Lithiation / Grignard Formation followed by CO2 Quench.[1]
This pathway relies on the commercially available precursor 1-bromo-3,5-difluoro-4-(trifluoromethoxy)benzene .[1] It is the standard "textbook" method for converting aryl halides to benzoic acids but suffers from high operational costs at scale.
Experimental Protocol
-
Reagents: 1-Bromo-3,5-difluoro-4-(trifluoromethoxy)benzene (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Dry THF, Dry CO2 (gas or dry ice).
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Procedure:
-
Dissolve the aryl bromide in anhydrous THF and cool to -78°C (acetone/dry ice bath).
-
Add n-BuLi dropwise over 30 mins, maintaining internal temp < -70°C. Critical: Fast addition causes scrambling or benzyne formation.[1]
-
Stir for 1 hour at -78°C to ensure complete Lithium-Halogen exchange.[1]
-
Bubble excess anhydrous CO2 gas into the solution for 30 mins. The solution will turn colorless/white slurry.
-
Allow to warm to room temperature.[1] Quench with 1M HCl.
-
Extract with Ethyl Acetate, wash with brine, dry over Na2SO4.
-
-
Yield: Typically 85-92%.[1]
Pathway Visualization
Caption: Figure 1. Metal-halogen exchange route.[1][2] Requires strict cryogenic control to prevent side reactions.
Route B: The "Process" Route (Sandmeyer & Nitrile Hydrolysis)
Best For: Industrial Scale-Up (>10 kg), Cost Optimization Primary Mechanism: Functional Group Interconversion via Diazotization.[1]
This route avoids expensive organolithiums and cryogenic conditions.[1] It constructs the acid moiety from an aniline precursor, which is synthesized from cheaper commodity phenols.
The "Self-Validating" Logic
The key to this route's cost-effectiveness is the starting material: 2,6-Difluorophenol .[1]
-
Nitration: Electrophilic aromatic substitution is highly regioselective for the 4-position due to the directing effects of the hydroxyl group (ortho/para director) and fluorines (ortho/para), forcing the nitro group para to the -OH.
-
O-Trifluoromethyaltion: Converting the phenol to the trifluoromethoxy ether is best done before reducing the nitro group to avoid side reactions with the amine.
-
Sandmeyer: Converting the aniline to the nitrile (using CuCN) is safer and cheaper than lithiation at scale.
Experimental Workflow
-
Step 1 (Nitration): 2,6-Difluorophenol + HNO3/H2SO4 → 4-Nitro-2,6-difluorophenol .[1]
-
Step 2 (Etherification): 4-Nitro-2,6-difluorophenol + CF3I (or CCl4/HF industrial) → 4-Nitro-2,6-difluoro-(trifluoromethoxy)benzene .[1]
-
Step 3 (Reduction): H2/Pd-C or Fe/HCl → 3,5-Difluoro-4-(trifluoromethoxy)aniline .[1]
-
Step 4 (Sandmeyer Cyanation):
-
Diazotize aniline with NaNO2/HCl at 0-5°C.[1]
-
Add to a solution of CuCN/NaCN at 60°C.
-
Isolate 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile .
-
-
Step 5 (Hydrolysis): Reflux nitrile in 50% H2SO4 or NaOH/EtOH → Target Acid .[1]
Pathway Visualization
Caption: Figure 2.[3][4][5][6][7] Industrial process route utilizing scalable unit operations (Nitration, Reduction, Cyanation).
Cost-Effectiveness & Performance Comparison
The following table breaks down the critical parameters for decision-making.
| Feature | Route A: Lithiation | Route B: Nitrile Hydrolysis | Route C: Direct Oxidation (Toluene) |
| Raw Material Cost (RMC) | High (Requires specialized aryl bromide & BuLi) | Low (Starts from cheap 2,6-difluorophenol) | Medium (Requires specific toluene precursor) |
| Scalability | Low (Cryogenic cooling is CapEx intensive) | High (Standard stirred tank reactors) | Medium (Oxidation safety concerns) |
| Atom Economy | Good (Direct insertion of CO2) | Moderate (Loss of N2, inorganic salts) | High (Loss of H2O only) |
| Safety Profile | Poor (Pyrophoric BuLi, extremely low temp) | Moderate (Cyanide handling required) | Good (Standard oxidation hazards) |
| Typical Yield | 85-90% | 60-70% (Over 5 steps) | 75-85% |
| Development Time | 1-2 Weeks | 2-3 Months | 1 Month |
Expert Recommendation
-
For Discovery/Pre-clinical: Use Route A .[1] The high cost of reagents is negligible compared to the speed of execution. The protocol is robust and works reliably on 1g–100g scale.
-
For Pilot/Manufacturing: Transition to Route B . While longer, it utilizes cheaper raw materials and avoids the "cryogenic wall" that limits the scalability of lithiation routes. The Sandmeyer chemistry is well-understood in CMOs (Contract Manufacturing Organizations) and allows for easier safety management than handling bulk organolithiums.
References
-
Preparation of 3,5-bis(trifluoromethyl)benzoic acid (Analogous Grignard/Lithiation chemistry). US Patent 6,489,507.[1] Link
-
Sandmeyer Trifluoromethylation & Functionalization . Organic Chemistry Portal. Link
-
Synthesis of 3,5-difluoroaniline derivatives . PrepChem. Link
-
Process for preparing 3,5-difluoroaniline . US Patent 5,294,742.[1] Link
-
1-Bromo-3,5-difluoro-4-(trifluoromethoxy)benzene Properties . ChemicalBook.[1] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. prepchem.com [prepchem.com]
- 4. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
